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  • Product: 5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
  • CAS: 2377606-52-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed theoretical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. In the absence of direct experimental data in the public domain, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and data from analogous substituted phenylboronic acids. The guide offers in-depth analysis of expected chemical shifts, coupling constants, and the influence of various substituents on the spectra. This information is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS No. 2377606-52-3) is a polysubstituted aromatic boronic acid.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The precise structural elucidation of these molecules is paramount for their application in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this specific boronic acid.

Proposed Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the following experimental setup is recommended:

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Sample Preparation : Approximately 5-10 mg of the compound should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for phenylboronic acids. The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment should be performed.

    • A spectral width of approximately 16 ppm, centered around 6-8 ppm, is a suitable starting point.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled experiment (e.g., zgpg30) should be performed to obtain singlets for each carbon, simplifying the spectrum.

    • A wider spectral width, typically 0-200 ppm, is necessary.

    • A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments : To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is expected to show signals corresponding to the aromatic proton, the methyl protons, and the boronic acid protons.

Aromatic Region
  • Aromatic Proton (H-6) : There is a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. The bromo, chloro, and fluoro groups are all electron-withdrawing and will deshield this proton, shifting it downfield. The methyl group is weakly electron-donating. The boronic acid group can be either electron-donating or -withdrawing depending on its hybridization state, but it generally has a deshielding effect. A chemical shift in the range of 7.0-8.0 ppm is anticipated.

  • Multiplicity : This proton will be coupled to the adjacent fluorine atom. This will result in a doublet . The coupling constant, JHF, is expected to be in the range of 2-10 Hz.

Aliphatic Region
  • Methyl Protons (-CH₃) : The methyl group is attached to the aromatic ring. Its protons are expected to appear as a singlet in the range of 2.0-2.5 ppm . There may be a small long-range coupling to the fluorine atom, which could lead to a slight broadening of the singlet or a very small doublet.

Boronic Acid Protons (-B(OH)₂)
  • Hydroxyl Protons : The two protons of the boronic acid hydroxyl groups are labile and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet. In DMSO-d₆, this signal is often observed in the range of 8.0-9.0 ppm . In CDCl₃, the signal may be broader and its position more variable. The addition of a drop of D₂O will cause this signal to disappear due to proton exchange, which can be a useful diagnostic tool.[5]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
Ar-H 7.0 - 8.0Doublet (d)JHF = 2-10
-CH2.0 - 2.5Singlet (s)-
-B(OH )₂8.0 - 9.0 (in DMSO-d₆)Broad Singlet (br s)-

Diagram of Predicted ¹H NMR Couplings

Caption: Predicted coupling interaction for the aromatic proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached substituents.

  • C-1 (C-B(OH)₂) : The carbon atom attached to the boronic acid group is expected to be significantly deshielded and will likely appear in the range of 130-140 ppm . This signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus.

  • C-2 (C-F) : The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling (¹JCF) and will be significantly deshielded. The chemical shift is predicted to be in the range of 155-165 ppm , and the signal will appear as a doublet with a large coupling constant, typically 240-260 Hz .[5][6]

  • C-3 (C-CH₃) : The chemical shift of this carbon will be influenced by the attached methyl group and the adjacent fluorine and chlorine atoms. It is expected to be in the range of 125-135 ppm . It will also show a smaller two-bond C-F coupling (²JCF).

  • C-4 (C-Cl) : The carbon atom bonded to chlorine will be deshielded and is expected to have a chemical shift in the range of 130-140 ppm . It will also exhibit a three-bond C-F coupling (³JCF).

  • C-5 (C-Br) : The carbon attached to the bromine atom is expected to have a chemical shift in the range of 115-125 ppm .

  • C-6 (C-H) : This carbon is attached to the sole aromatic proton. Its chemical shift is predicted to be in the range of 110-120 ppm . It will show a two-bond C-F coupling (²JCF).

  • -CH₃ : The methyl carbon is expected to have a chemical shift in the aliphatic region, typically in the range of 15-25 ppm .

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)
C -B(OH)₂130 - 140Singlet or Broad Singlet-
C -F155 - 165Doublet (d)¹JCF = 240 - 260
C -CH₃125 - 135Doublet (d)²JCF = 15 - 25
C -Cl130 - 140Doublet (d)³JCF = 2 - 10
C -Br115 - 125Singlet (s)-
C -H110 - 120Doublet (d)²JCF = 15 - 25
-C H₃15 - 25Singlet or Quartet (due to C-H coupling in a coupled spectrum)-

Diagram of Key Predicted ¹³C NMR Couplings

Caption: Predicted carbon-fluorine coupling interactions.

Discussion

The predicted NMR data are based on the additive effects of the various substituents on the phenyl ring. The strongly electron-withdrawing fluorine atom is expected to have the most pronounced effect on both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, this manifests as a downfield shift and a clear doublet splitting of the adjacent aromatic proton. In the ¹³C NMR spectrum, the direct C-F bond results in a large one-bond coupling constant, which is a highly diagnostic feature. The other halogens (bromine and chlorine) also contribute to the overall deshielding of the aromatic ring. The methyl group, being electron-donating, will have a slight shielding effect on the ortho and para positions relative to itself.

The boronic acid moiety's influence on the chemical shifts is also significant. The carbon to which it is attached is typically observed in the downfield region of the aromatic carbon signals. The lability of the boronic acid protons makes their observation and chemical shift highly dependent on the experimental conditions.

For unambiguous assignment of all signals, a full suite of 2D NMR experiments would be invaluable. An HSQC experiment would correlate the aromatic proton with its directly attached carbon (C-6). An HMBC experiment would reveal long-range correlations, for example, between the methyl protons and the carbons at positions C-2, C-3, and C-4, which would be crucial for confirming the assignments.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. The key expected features include a single aromatic proton signal split into a doublet by the adjacent fluorine, a singlet for the methyl protons, and a broad singlet for the boronic acid protons in the ¹H spectrum. The ¹³C spectrum is expected to show seven distinct signals, with the carbon attached to the fluorine atom appearing as a doublet with a large coupling constant. These predictions, based on established NMR principles and data from related compounds, offer a robust framework for researchers to interpret experimental data for this molecule and similar structures.

References

  • Wróblewska, A., et al. (2017). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 41(5), 2094-2105. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15075. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5542. Available at: [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(9), 2963. Available at: [Link]

  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 221-231. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 58(11), 1069-1077. Available at: [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated building blocks are highly sought after for their ability to participate in iterative cross-coupling reactions and late-stage funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks are highly sought after for their ability to participate in iterative cross-coupling reactions and late-stage functionalization. 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS: 2377606-52-3) is a prime example of such a scaffold[1]. Featuring four distinct ring substituents—a bromine, chlorine, fluorine, and methyl group—this molecule presents a unique electronic environment that significantly alters the standard reactivity of its boronic acid moiety.

This technical guide provides an in-depth analysis of the physicochemical properties of this compound, explains the causality behind its behavior in palladium-catalyzed cross-coupling, and establishes self-validating protocols for its utilization in complex organic synthesis.

Physicochemical & Molecular Properties

The dense functionalization of the phenyl ring dictates the molecule's physical behavior, solubility, and reactivity. Below is a summary of its core quantitative data.

PropertyValue / Description
Chemical Name 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid
CAS Number 2377606-52-3[1]
Molecular Formula C₇H₆BBrClFO₂[1]
Molecular Weight 267.29 g/mol [1]
Canonical SMILES CC1=C(F)C(B(O)O)=CC(Br)=C1Cl[2]
LogP (Predicted) ~3.55[2]
Typical Purity ≥ 95% - 98%[2]
Electronic Effects and Lewis Acidity (pKa)

Unsubstituted phenylboronic acid typically exhibits a pKa of approximately 8.8[3]. However, the introduction of halogen atoms drastically alters this value. Halogens exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring[3].

In this specific molecule, the ortho-fluoro, para-chloro, and meta-bromo groups cumulatively withdraw electron density from the boron atom. This electron deficiency increases the boron's Lewis acidity, making it highly receptive to nucleophilic attack by hydroxide ions (OH⁻) or other bases. Consequently, the pKa of 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is significantly depressed (estimated to be in the 7.0–7.5 range).

Mechanistic Consequence: Because transmetalation in Suzuki-Miyaura coupling requires the formation of an sp³-hybridized boronate "ate" complex[4], the enhanced Lewis acidity of this molecule allows the reactive boronate species to form at milder, less basic pH levels compared to unfunctionalized analogs.

Mechanistic Workflows: Chemoselective Suzuki-Miyaura Coupling

The most critical synthetic challenge when utilizing 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is chemoselectivity . The molecule contains both a nucleophilic boronic acid group and an electrophilic carbon-bromine (C-Br) bond.

In palladium-catalyzed cross-coupling, the relative reactivity of halides toward oxidative addition follows the trend: I > OTf > Br ≫ Cl > F [5]. If this boronic acid is reacted with an aryl bromide, the Pd(0) catalyst may indiscriminately insert into the C-Br bond of the boronic acid itself, leading to uncontrolled oligomerization or homocoupling.

To utilize this molecule as a precise building block, the electrophilic coupling partner must be an Aryl Iodide (Ar-I) or a diazonium salt. The Pd(0) catalyst will selectively undergo oxidative addition with the highly reactive Ar-I bond, leaving the C-Br bond on the boronic acid intact for subsequent, downstream functionalization.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd II Complex) Pd0->OxAdd + Ar-I TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ligand Exchange RedElim->Pd0 - Product Product Coupled Product (C-Br Intact) RedElim->Product ArI Aryl Iodide (Ar-I) (Highly Reactive) ArI->OxAdd Boronic Polyhalogenated Boronic Acid + Base Boronic->TransMet

Catalytic cycle of chemoselective Suzuki-Miyaura coupling preserving the C-Br bond.

Experimental Protocols

Protocol A: Chemoselective Cross-Coupling (Self-Validating System)

This protocol is designed to couple the boronic acid with an aryl iodide while preventing homocoupling and preserving the C-Br bond.

Reagents & Materials:

  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.1 equiv)

  • Aryl Iodide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv) - Chosen for its bulky bite angle, which accelerates reductive elimination.

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Combine 1,4-Dioxane and H₂O in a Schlenk flask. Sparge the solvent mixture with Argon for 30 minutes.

    • Causality: Dissolved oxygen acts as an oxidant, converting Pd(0) to Pd(II) species lacking aryl ligands. This directly triggers the homocoupling of the boronic acid[6].

  • Reagent Loading: Add the Aryl Iodide, Boronic Acid, and K₂CO₃ to the reaction vessel. Purge the vessel with Argon (3x vacuum/argon cycles).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation Check (LC-MS): At t=2 hours, pull a 10 µL aliquot. Analyze via LC-MS.

    • Validation Metric: If the mass corresponding to the boronic acid homodimer (biaryl formation without the Ar-I partner) exceeds 5% of the total area, the system is oxygen-contaminated. Abort, re-evaluate the degassing procedure, and restart.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Quality Control & Purity Analysis (HPLC)

Boronic acids are prone to dehydration, forming trimeric anhydrides known as boroxines. This can skew mass measurements and stoichiometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of HPLC-grade Acetonitrile/Water (50:50).

    • Causality: Using a highly aqueous diluent forces any formed boroxines to hydrolyze back into the monomeric boronic acid, ensuring accurate purity representation.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: A single sharp peak should be observed. Peak splitting or broad tailing indicates incomplete hydrolysis of boroxines or protodeboronation degradation products.

References

  • Molcore. "CAS No.2377606-52-3 - MolCore: Search results for CAS No.
  • Fluorochem.
  • Yoneda Labs.
  • Sigma-Aldrich.
  • Wikipedia.
  • MDPI.

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid in Polar Aprotic Solvents

Foreword: The Critical Role of Solubility in Modern Drug Discovery In the landscape of contemporary drug development and fine chemical synthesis, the solubility of reagents and intermediates is a cornerstone of process e...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development and fine chemical synthesis, the solubility of reagents and intermediates is a cornerstone of process efficiency, reaction kinetics, and ultimately, the viability of a synthetic route. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical parameter that dictates solvent selection, reaction concentration, and purification strategies. This guide is dedicated to elucidating the solubility profile of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, a highly substituted and increasingly relevant building block in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this guide will provide a robust framework for its determination, grounded in the fundamental principles of physical organic chemistry and established experimental protocols.[1]

Physicochemical Characterization of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various solvent systems. 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a solid with the following key characteristics:

  • Molecular Formula: C₇H₆BBrClFO₂[2][3]

  • Molecular Weight: 267.29 g/mol [4]

  • Appearance: Solid[2][3]

The structure of this compound is notable for its dense substitution on the phenyl ring, featuring a combination of electron-withdrawing halogens (Bromo, Chloro, Fluoro) and an electron-donating methyl group. This complex electronic and steric environment will significantly influence its interactions with solvent molecules.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and the absence of acidic protons, such as hydroxyl or amine groups.[5] This class of solvents is particularly adept at dissolving a wide range of organic and inorganic compounds, including salts.[5][6] Common examples relevant to organic synthesis and their key properties are summarized below.

SolventChemical FormulaBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Dimethylformamide (DMF)(CH₃)₂NCHO15336.73.86
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.73.96
Acetonitrile (MeCN)CH₃CN8238.33.20
Tetrahydrofuran (THF)C₄H₈O667.61.75
Ethyl Acetate (EtOAc)CH₃COOCH₂CH₃776.01.78

These solvents can act as hydrogen bond acceptors but not donors, a crucial feature in their solvating properties.[5]

Theoretical Considerations for Solubility

The adage "like dissolves like" serves as a fundamental first principle in solubility prediction.[7] This means that solutes tend to dissolve in solvents of similar polarity. For 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, we can anticipate the following interactions to govern its solubility in polar aprotic solvents:

  • Dipole-Dipole Interactions: The numerous polar C-X bonds (where X = Br, Cl, F) and the B-O bonds of the boronic acid moiety create significant molecular dipoles. These will interact favorably with the dipoles of polar aprotic solvents like DMF and DMSO.

  • Hydrogen Bonding: While the solvent does not donate hydrogen bonds, the hydroxyl groups of the boronic acid can act as hydrogen bond donors to the acceptor sites on the solvent molecules (e.g., the oxygen in DMF and DMSO).

  • Van der Waals Forces: The aromatic ring and its substituents will also engage in weaker van der Waals interactions with the solvent molecules.

The presence of multiple halogens increases the overall polarity of the molecule, suggesting a generally favorable solubility in polar solvents. However, the potential for intermolecular hydrogen bonding between boronic acid molecules and the formation of less soluble anhydrides (boroxines) can counteract this.[8][9]

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][7]

The Shake-Flask Method: A Step-by-Step Guide
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid to a series of vials, each containing a known volume of a different polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile, THF, Ethyl Acetate). The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1][7]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid phase. This is most effectively achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[7]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the solute using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[7][10]

    • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis prep1 Add excess solute to solvent equil1 Seal and agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute filtrate sep2->anal1 anal2 Quantify by HPLC anal1->anal2 anal3 Calculate concentration anal2->anal3

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

Based on the principles of "like dissolves like" and the known behavior of similar phenylboronic acids, a qualitative solubility profile can be predicted. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[11][12] The high polarity of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, owing to its halogen substituents, would suggest a favorable interaction with highly polar aprotic solvents.

Predicted Solubility of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid:

SolventPredicted SolubilityRationale
DMSO HighHighly polar, excellent hydrogen bond acceptor.
DMF HighHighly polar, strong hydrogen bond acceptor.
Acetonitrile Moderate to HighPolar, but a weaker hydrogen bond acceptor than DMF/DMSO.
THF ModerateLess polar than DMF/DMSO, but ethers are generally good solvents for boronic acids.[8]
Ethyl Acetate Low to ModerateLower polarity and weaker hydrogen bond acceptor capabilities.

It is important to note that these are predictions. The interplay of the various substituents on the phenyl ring can lead to unforeseen effects on the crystal lattice energy of the solid, which in turn will impact solubility. Therefore, experimental verification is paramount.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polarity High Polarity solubility Favorable Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond_donor H-Bond Donor solute_hbond_donor->solubility Favorable Interaction solute_crystal Crystal Lattice Energy solute_crystal->solubility Energy Barrier solvent_polarity High Polarity solvent_polarity->solubility solvent_hbond_acceptor H-Bond Acceptor solvent_hbond_acceptor->solubility

Key factors influencing the solubility of the target compound in polar aprotic solvents.

Conclusion and Future Recommendations

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in polar aprotic solvents. While a definitive quantitative dataset is not yet available in the public domain, the theoretical principles and the detailed experimental protocol outlined herein equip researchers with the necessary tools to generate this critical data. It is strongly recommended that the shake-flask method be employed to empirically determine the solubility in a range of relevant solvents. This data will be invaluable for optimizing reaction conditions, improving process efficiency, and accelerating drug discovery and development programs that utilize this versatile chemical building block.

References

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

  • Molinaro, C., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. Retrieved from [Link]

  • ResearchGate. (2017). Solubility of phenylboronic compounds in water. Available at: [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • University of Kansas. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (2005). Development of a Small-Scale Automated Solubility Measurement Apparatus. Organic Process Research & Development.
  • Various Authors. (2011).
  • Various Authors. (2016). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Various Authors. (2022). Compound solubility measurements for early drug discovery.
  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

This guide provides an in-depth technical overview of the methodologies and considerations for determining and analyzing the crystal structure of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. The content is struc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the methodologies and considerations for determining and analyzing the crystal structure of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. The content is structured to provide researchers, scientists, and drug development professionals with both a practical workflow and a deeper understanding of the theoretical underpinnings that guide experimental choices.

While a specific, published crystal structure for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 2377606-52-3) is not publicly available in open literature or databases like the Cambridge Structural Database (CSD) as of this writing, this guide outlines the complete experimental and analytical pathway that would be followed to elucidate its structure.[1][2] The principles and techniques described are based on established practices for similar small, halogenated organic molecules.[3][4]

Introduction: Significance and Structural Context

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a polysubstituted arylboronic acid. This class of compounds is of immense importance in modern organic synthesis and drug discovery, primarily for its role as a key building block in Suzuki cross-coupling reactions to form C-C bonds.[5] The precise three-dimensional arrangement of atoms and the interplay of intermolecular forces in the solid state are critical for understanding its physical properties, such as solubility and stability, and for predicting its behavior in chemical reactions.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[6][7] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which are governed by a variety of intermolecular interactions.[4] For a molecule like 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, we anticipate a rich landscape of non-covalent interactions, including:

  • Hydrogen Bonding: A dominant feature of boronic acids, which typically form strong O–H···O hydrogen bonds, leading to dimeric or polymeric structures.[8][9][10]

  • Halogen Bonding: The presence of bromine, chlorine, and fluorine atoms introduces the possibility of halogen bonds (C–X···A, where X is the halogen and A is a Lewis base), which are highly directional and can significantly influence crystal packing.[11][12][13]

  • π–π Stacking: Interactions between the aromatic rings.

Understanding the interplay of these forces is crucial for crystal engineering and the rational design of new materials.[14]

Part I: The Foundational Step – Crystallization

The success of SC-XRD is entirely dependent on the ability to grow high-quality single crystals.[3] For boronic acids, this can be a meticulous process. The goal is to obtain crystals that are typically 20-200 µm in size, with well-defined faces and without significant defects.[6][15]

Causality in Solvent and Method Selection

The choice of solvent is the most critical parameter. Boronic acids are generally polar compounds, soluble in many polar organic solvents but less so in nonpolar ones.[5] A successful crystallization experiment often relies on a solvent system where the compound has moderate solubility.

Recommended Protocol for Crystallization Screening:

  • Solubility Assessment: Begin by testing the solubility of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Slow Evaporation: Prepare nearly saturated solutions of the compound in several of the "good" solvents. Loosely cap the vials to allow for slow evaporation over several days to weeks at room temperature. This is often the simplest and most effective starting point.

  • Vapor Diffusion (Hanging or Sitting Drop): This method provides finer control over the rate of crystallization.

    • Hanging Drop: A small drop of the concentrated solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop, but the drop of the solution sits on a pedestal inside the sealed well.

  • Solvent Layering: Carefully layer a poor solvent on top of a more dense, saturated solution of the compound. Crystals may form at the interface where the solvents slowly mix. A system such as a solution in dichloromethane layered with hexane is a common choice.[16]

The rationale behind these methods is to approach supersaturation slowly and methodically, allowing molecules sufficient time to arrange themselves into an ordered, single-crystal lattice rather than crashing out as an amorphous powder or a microcrystalline solid.[17]

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start: Purified Compound solubility Solubility Screening (Various Solvents) start->solubility evap Slow Evaporation solubility->evap Select Solvent System vapor Vapor Diffusion (Hanging/Sitting Drop) solubility->vapor Select Solvent System layer Solvent Layering solubility->layer Select Solvent System harvest Harvest & Mount Crystal evap->harvest Monitor for Crystal Growth vapor->harvest Monitor for Crystal Growth layer->harvest Monitor for Crystal Growth xrd Proceed to SC-XRD harvest->xrd

Caption: Workflow for single-crystal growth of the target compound.

Part II: Data Acquisition via Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[6] A modern dual-source diffractometer, equipped with both Molybdenum (Mo) and Copper (Cu) X-ray sources and a cryocooling system, is standard for small molecule crystallography.[6]

Protocol and Rationale for Data Collection
  • Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Causality: Cryo-cooling is essential. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Source Selection: For most organic compounds, a Molybdenum (Mo) X-ray source (wavelength λ = 0.71073 Å) is the preferred choice as it provides a good balance of flux and resolution. A Copper (Cu) source (λ = 1.5418 Å) may be used for very small crystals or for determining the absolute configuration of chiral molecules.[6]

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate the diffraction spots. The positions of these spots are used by the control software to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating block of the structure) and the Bravais lattice.

  • Data Collection Strategy: The software then calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.[7] The goal is to measure the intensity of as many unique reflections as possible.

  • Data Integration and Reduction: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.

Part III: Structure Solution, Refinement, and Validation

The final reflection file contains a list of Miller indices (h,k,l) for each reflection and its corresponding measured intensity. This is the input for solving the crystal structure.[18]

The Path from Diffraction to Atomic Model

Structure_Solution_Workflow data Integrated Diffraction Data (h,k,l, Intensity) solve Structure Solution (e.g., Direct Methods, Dual-Space) data->solve Phase Problem refine Structure Refinement (Least-Squares Fitting) solve->refine Initial Atomic Model refine->refine Iterative Refinement of Positions, Thermal Parameters validate Validation & Final Model (CIF File) refine->validate Convergence

Caption: From diffraction data to a final, validated crystal structure.

  • Structure Solution (Solving the Phase Problem): The measured intensities are related to the amplitude of the structure factors, but the phase information is lost. "Direct methods" or "dual-space" algorithms are powerful computational techniques that use statistical relationships between the intensities to determine an initial set of phases. This provides a rough, initial electron density map.

  • Model Building: From this initial map, the software can often identify the positions of the heaviest atoms first (in this case, Bromine and Chlorine). Subsequent Fourier-transform calculations using these atomic positions reveal the locations of the lighter atoms (Fluorine, Oxygen, Carbon, Boron).

  • Structure Refinement: This is an iterative process where the atomic positions, as well as their thermal displacement parameters (which model atomic vibrations), are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. Hydrogen atoms are typically placed in calculated positions, though they can sometimes be located from the electron density map.

  • Validation: The final model is rigorously checked for chemical sense and crystallographic quality. The standard output is a Crystallographic Information File (CIF), which contains all the information about the crystal, data collection, and the final atomic coordinates.

Part IV: Anticipated Structural Features and Data Analysis

Based on the known chemistry of phenylboronic acids and halogenated aromatics, we can anticipate several key features in the crystal structure of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.[8][12]

Key Structural Parameters

The analysis of the final structure would focus on the parameters summarized in the table below. The values provided are hypothetical but represent typical data for a small organic molecule determined at high resolution.

Parameter Category Specific Metric Expected/Typical Value Significance
Crystal Data Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1, PbcaDefines the symmetry operations within the unit cell.
a, b, c (Å); α, β, γ (°)e.g., a=8, b=15, c=10; β=95°The dimensions and angles of the unit cell.
Volume (ų)~1200The volume of the unit cell.
Z (Molecules per unit cell)4The number of molecules in one unit cell.
Data Collection Temperature (K)100(2) KLow temperature minimizes thermal vibration.[6]
Radiation Type, Wavelength (Å)Mo Kα, 0.71073Standard for small molecule organic compounds.[6]
Refinement R1, wR2 (Final R-indices)< 0.05, < 0.10Measures the agreement between the model and the data. Lower values are better.
Goodness-of-fit (S)~1.0Should be close to 1 for a good model.
Molecular Geometry C–B bond length (Å)~1.55 - 1.57Key bond length for the boronic acid moiety.
B–O bond lengths (Å)~1.36 - 1.38Typical values for trigonal planar boron.[8]
Torsion Angle (C-C-B-O)VariesDescribes the twist of the boronic acid group relative to the phenyl ring.
Analysis of Intermolecular Interactions

A primary outcome of the study would be the detailed characterization of the supramolecular assembly.

  • Hydrogen-Bonding Network: It is highly probable that the boronic acid groups will form centrosymmetric dimers via a pair of O–H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[17][19] These dimers would likely be the primary building blocks of the crystal structure.

  • Halogen Bonding and Other Contacts: The arrangement of the Br, Cl, and F atoms on the phenyl ring will dictate further interactions. We would analyze the crystal packing for short contacts between halogen atoms and other electronegative atoms (like oxygen) or even other halogens.[11][20] The strength of halogen bonds typically follows the order I > Br > Cl > F, suggesting that the bromine atom would be the most likely participant in significant halogen bonding.[11] The interplay between the strong hydrogen-bonding synthons and the weaker, but highly directional, halogen bonds would define the overall three-dimensional architecture.

Conclusion

Determining the crystal structure of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a systematic process that moves from the macroscopic (crystal growth) to the atomic (diffraction and modeling). Although a published structure is not yet available, the established methodologies of small molecule crystallography provide a clear and reliable path to its elucidation. The resulting structural information would offer invaluable insights into the solid-state properties of this versatile chemical building block, revealing the intricate balance of hydrogen and halogen bonding that governs its supramolecular architecture and providing a foundational dataset for computational modeling and materials design.

References

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  • ResearchGate. Figure 1. Hydrogen-bonding motifs found in the crystal structures of.... Available from: [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Malissovas, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

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  • University of Warwick. Single-Crystal X-ray Diffraction for Structural Solution. Available from: [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.
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  • Wuest, J. D., et al. (1997). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids To Direct Supramolecular Construction. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. Available from: [Link]

  • Gushchina, I., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. Available from: [Link]

  • IUCr Journals. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Available from: [Link]

  • Cavallo, G., et al. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. Available from: [Link]

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  • Sakko, T., et al. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. Chemistry Europe. Available from: [Link]

  • Teyssandier, J., et al. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC. Available from: [Link]

  • ResearchGate. Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available from: [Link]

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  • Brammer, L., & Railliet, A. (2021). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions. White Rose Research Online.
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Foundational

A Technical Guide to the Synthesis of Precursors for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Executive Summary: The Strategic Importance of Substituted Phenylboronic Acids In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Arylboroni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids and their derivatives are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The title compound, 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, represents a highly functionalized and valuable intermediate. Its polysubstituted aromatic core, featuring a specific arrangement of halogen and methyl groups, allows for precise, regioselective introduction into target molecules, influencing their steric and electronic properties. Such compounds are crucial for creating libraries of potential therapeutic agents, from kinase inhibitors to PARP inhibitors in oncology.[3][4]

This guide provides an in-depth examination of viable synthetic pathways to key precursors of this valuable boronic acid. We will dissect the strategic considerations behind constructing the 1-bromo-2-chloro-4-fluoro-5-methylbenzene core, a direct precursor, and detail the critical final-step conversion to the target boronic acid. The narrative emphasizes the causality behind experimental choices, grounding protocols in established mechanistic principles to ensure both accuracy and reproducibility for researchers in the field.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach simplifies the synthetic challenge. The target boronic acid 1 can be disconnected at the carbon-boron bond, a transformation typically achieved via a lithiation-borylation sequence.[5][6] This points to the key precursor, a highly substituted halo-fluoro-methylbenzene 2 . The primary challenge, therefore, lies in the regioselective synthesis of this aromatic core. Precursor 2 can be envisioned as arising from a series of electrophilic aromatic substitution and/or diazotization reactions on a simpler, commercially available starting material, such as a substituted aniline 3 . This multi-step approach allows for the controlled installation of the required substituents.

G cluster_main target Target Boronic Acid (1) precursor2 Aryl Halide Precursor (2) target->precursor2 C-B Disconnection (Lithiation-Borylation) precursor3 Aniline Precursor (3) precursor2->precursor3 C-Br Disconnection (Sandmeyer Reaction) caption Fig. 1: Retrosynthetic analysis of the target boronic acid.

Caption: Fig. 1: Retrosynthetic analysis of the target boronic acid.

Synthesis of the Core Precursor: 1,4-Dibromo-2-chloro-5-fluoro-3-methylbenzene

The construction of the polysubstituted aromatic ring is the crux of the synthesis. A robust pathway begins with a commercially available aniline, leveraging well-established diazotization chemistry to install one of the bromine atoms with high regioselectivity.

Pathway Overview

The proposed synthesis starts from 4-Chloro-2-fluoro-3-methylaniline. The amino group is an excellent handle for introducing a halogen via a Sandmeyer-type reaction. Subsequent electrophilic bromination must then be directed to the correct vacant position, a step governed by the cumulative electronic effects of the existing substituents.

Caption: Fig. 2: Proposed synthetic pathway to the key aryl bromide precursor.

Step 1: Sandmeyer Bromination of 4-Chloro-2-fluoro-3-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[7]

Causality and Experimental Choices:

  • Diazotization: The reaction is initiated by treating the aniline with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (-10 to 0 °C). The cold temperature is critical to prevent the unstable diazonium salt from prematurely decomposing.

  • Copper(I) Bromide Catalyst: The diazonium salt is then added to a solution of copper(I) bromide (CuBr). Cu(I) acts as a catalyst, facilitating the single-electron transfer needed to release nitrogen gas (N₂) and form the aryl radical, which then abstracts a bromine atom from the copper salt.[7] Using HBr as the acid source ensures an excess of bromide ions is available.

Experimental Protocol: Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene

  • Diazonium Salt Formation: A solution of 4-chloro-2-fluoro-3-methylaniline (1.0 eq) in 48% hydrobromic acid (approx. 10 volumes) is cooled to -10 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 0 °C.

  • The reaction is stirred for an additional 30 minutes at this temperature. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is suspended in 48% HBr. The cold diazonium salt solution is added portion-wise to the CuBr suspension, allowing for controlled evolution of nitrogen gas.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.[7]

  • Workup and Purification: After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Regioselective Electrophilic Bromination

The introduction of the second bromine atom requires careful consideration of the directing effects of the substituents already on the ring (F, Cl, Br, CH₃).

  • Activating Group: The methyl (-CH₃) group is a weak ortho-, para-director.

  • Deactivating Groups: The halogens (-F, -Cl, -Br) are deactivating but are also ortho-, para-directors due to lone pair resonance. The cumulative effect directs the incoming electrophile (Br⁺) to the position para to the fluorine atom and ortho to the methyl group. This is the most activated and sterically accessible position, leading to the desired 1,4-dibromo product.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-chloro-5-fluoro-3-methylbenzene

  • To a solution of 1-bromo-4-chloro-2-fluoro-3-methylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) is added a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq).

  • Molecular bromine (1.1 eq) is added dropwise at room temperature. The reaction is protected from light to prevent radical side reactions.

  • The mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction is quenched by carefully adding a saturated solution of sodium thiosulfate to consume excess bromine. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by recrystallization or column chromatography.

Conversion to Boronic Acid via Lithiation-Borylation

The final step involves converting the C-Br bond to a C-B(OH)₂ bond. The most efficient method is a halogen-lithium exchange followed by reaction with a boron electrophile.[5][6]

Causality and Experimental Choices:

  • Halogen-Lithium Exchange: The two bromine atoms on the precursor are electronically distinct. The bromine at position 1 is flanked by a chlorine and the vacant site for borylation, making it more sterically hindered and electronically deactivated towards exchange. The bromine at position 4 is flanked by the methyl and chloro groups. However, the most common and predictable site for lithium-halogen exchange is the most accessible bromine. In this case, we are targeting the bromine at what will become position 5 of the final product. This is achieved by reacting 1,4-dibromo-2-chloro-5-fluoro-3-methylbenzene with an alkyllithium reagent like n-butyllithium (n-BuLi) at very low temperatures (typically -78 °C). The reaction is rapid and highly efficient.[8]

  • Borylation: The resulting aryllithium species is a powerful nucleophile. It is quenched by adding a boron electrophile, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). Triisopropyl borate is often preferred as it is less prone to forming ate-complexes that undergo multiple additions.

  • Hydrolysis: The intermediate boronate ester is then hydrolyzed with aqueous acid during workup to yield the final boronic acid.

Caption: Fig. 3: Lithiation-borylation sequence to form the target compound.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

  • The aryl precursor, 1,4-dibromo-2-chloro-5-fluoro-3-methylbenzene (1.0 eq), is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C.

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the low temperature. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude solid is often purified by trituration with a non-polar solvent like hexanes or by recrystallization to afford the pure boronic acid.[9]

Data Summary

The following table summarizes the key transformations and provides expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.

StepTransformationStarting MaterialProductReagentsExpected Yield
1Sandmeyer Bromination4-Chloro-2-fluoro-3-methylaniline1-Bromo-4-chloro-2-fluoro-3-methylbenzeneNaNO₂, HBr, CuBr60-75%
2Electrophilic Bromination1-Bromo-4-chloro-2-fluoro-3-methylbenzene1,4-Dibromo-2-chloro-5-fluoro-3-methylbenzeneBr₂, FeBr₃70-85%
3Lithiation-Borylation1,4-Dibromo-2-chloro-5-fluoro-3-methylbenzene5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acidn-BuLi, B(OiPr)₃, HCl55-70%

Conclusion

The synthesis of precursors for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a multi-step process that relies on a robust understanding of fundamental organic reactions. The presented pathway, commencing with a substituted aniline, leverages a regioselective Sandmeyer reaction followed by a directed electrophilic bromination to construct the key aryl dibromide intermediate. The final conversion to the target boronic acid is efficiently achieved through a well-established lithium-halogen exchange and borylation sequence. By carefully controlling reaction conditions and understanding the electronic and steric factors at each step, researchers can reliably access this valuable building block for application in medicinal chemistry and materials science.

References

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Exploratory

Electronic Topology and pKa Modulation in Polyhalogenated Arylboronic Acids: A Technical Guide to 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of targeted covalent inhibitors and carbohydrate sensor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted covalent inhibitors and carbohydrate sensors, the precise tuning of a boronic acid’s Lewis acidity is paramount. The molecule 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS: 2377606-52-3) represents a highly specialized, densely functionalized scaffold[1]. By incorporating four distinct ring substituents—each exerting competing inductive (-I) and resonance (+M) effects—this molecule offers a uniquely modulated pKa.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic properties of this specific polyhalogenated arylboronic acid. Furthermore, this guide provides field-proven, self-validating experimental protocols to empirically determine its pKa and binding affinities, ensuring that drug development professionals can confidently integrate this moiety into complex molecular architectures.

Deconstructing the Electronic Architecture

The sp² Boron and Lewis Acidity

Unlike Brønsted acids that donate a proton, boronic acids function primarily as Lewis acids. The boron atom is sp²-hybridized, leaving an empty p-orbital orthogonal to the aromatic ring. Acidity in aqueous media is defined by the addition of a water molecule to this empty orbital, forming a tetrahedral sp³ boronate anion, followed by the release of a proton[2].

The equilibrium heavily depends on the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) strip electron density away from the boron, stabilizing the negatively charged tetrahedral boronate anion and lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the anion, raising the pKa[3].

Vectorial Substituent Effects

In 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the electronic landscape is dictated by a complex interplay of four substituents:

  • Ortho-Fluoro (C2): Fluorine exerts a profound inductive pull (-I). Because of its small Van der Waals radius, it induces minimal steric hindrance, allowing the boronic acid to remain highly coplanar with the ring. The ortho-fluoro group typically lowers the pKa by ~1.3 to 1.5 units[4].

  • Meta-Methyl (C3): The methyl group provides a weak inductive electron donation (+I). Positioned meta to the boronic acid, it slightly raises the pKa, buffering the extreme electron withdrawal of the halogens.

  • Para-Chloro (C4): Chlorine exhibits both -I and +M (resonance) effects. In boronic acids, the inductive effect dominates the resonance effect, resulting in a net electron withdrawal that further lowers the pKa[4].

  • Meta-Bromo (C5): Bromine at the meta position acts purely through a strong -I effect, as resonance donation cannot effectively reach the C1 position. This significantly enhances the Lewis acidity[5].

G cluster_0 Substituent Effects on Boron Lewis Acidity Molecule 5-Br-4-Cl-2-F-3-Me-Phenylboronic Acid F_effect Ortho-Fluoro (C2) Strong -I Effect ΔpKa ≈ -1.36 Molecule->F_effect Me_effect Meta-Methyl (C3) Weak +I Effect ΔpKa ≈ +0.15 Molecule->Me_effect Cl_effect Para-Chloro (C4) -I > +M Effect ΔpKa ≈ -0.49 Molecule->Cl_effect Br_effect Meta-Bromo (C5) Strong -I Effect ΔpKa ≈ -0.83 Molecule->Br_effect Net Net Result: Highly Electron-Deficient Boron Predicted pKa: 6.23 F_effect->Net Me_effect->Net Cl_effect->Net Br_effect->Net

Fig 1: Vectorial mapping of substituent electronic effects on the Lewis acidity of the boronic acid moiety.

Quantitative Profiling and Hammett Analysis

To predict the pKa of this novel compound, we apply the Hammett equation. The pKa of unsubstituted phenylboronic acid in water is ~8.76[4]. The meta and para substituents follow a linear free-energy relationship: pKa=pKa0​−ρΣσ . For phenylboronic acids, the reaction constant ( ρ ) is approximately 2.13[4].

Table 1: Hammett Constants and Additive pKa Modulation
PositionSubstituentHammett Constant ( σ )Theoretical Δ pKa Contribution
C3 (Meta)-CH₃-0.07+0.15
C4 (Para)-Cl+0.23-0.49
C5 (Meta)-Br+0.39-0.83
C2 (Ortho) -F N/A (Steric/Proximity) -1.36 (Empirical correction)

Calculation: Σσm,p​=(−0.07)+0.23+0.39=+0.55 pKam,p​=8.76−(2.13×0.55)=7.59

Applying the empirical ortho-fluoro correction (-1.36): Predicted pKa ≈ 6.23

Table 2: Predicted Physicochemical Properties
PropertyEstimated ValueStrategic Implication for Drug Design
Aqueous pKa 6.2 - 6.3Exists predominantly as the reactive boronate anion at physiological pH (7.4)[3].
Lipophilicity (LogP) 3.5 - 4.0Excellent membrane permeability; polyhalogenation drives hydrophobic pocket binding.
Diol Binding Affinity HighLower pKa values generally correlate with stronger binding to diols at neutral pH[3].

Empirical Methodologies: Self-Validating Protocols

Theoretical calculations must be empirically validated. Because polyhalogenated phenylboronic acids exhibit extremely low aqueous solubility, standard potentiometric titrations often fail due to premature precipitation. The following protocols are designed with built-in redundancies (self-validating systems) to ensure absolute data integrity.

Protocol 1: Co-solvent Potentiometric & UV-Vis Titration (Yasuda-Shedlovsky Method)

Causality & Rationale: We utilize a Methanol/Water co-solvent system to maintain solubility. To find the true aqueous pKa, we perform titrations at multiple solvent ratios and extrapolate to 0% organic solvent. We simultaneously monitor UV-Vis spectra because the sp² sp³ transition alters the aromatic π−π∗ conjugation, providing an orthogonal optical validation of the potentiometric data[5].

Step-by-Step Procedure:

  • Sample Preparation: Prepare 1.0 mM solutions of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in 10%, 20%, 30%, and 40% (v/v) Methanol/Water mixtures. Add 0.1 M NaCl to maintain a constant ionic strength.

  • Atmospheric Control: Purge the titration vessel with Nitrogen ( N2​ ) gas. Causality: Atmospheric CO2​ dissolves to form carbonic acid, which will artificially lower the apparent pKa in the sensitive 6.0-7.0 range.

  • Titration: Titrate with standardized 0.05 M NaOH using an automated titrator. Record pH vs. titrant volume.

  • Orthogonal UV-Vis Tracking: Extract 100 μ L aliquots at intervals of 0.2 pH units. Measure absorbance from 200-350 nm. Identify the isosbestic point to confirm a clean two-state equilibrium.

  • Data Processing: Calculate the apparent pKa for each co-solvent ratio using the Henderson-Hasselbalch equation. Plot the apparent pKa against the mole fraction of Methanol and extrapolate the linear regression to a mole fraction of 0 to yield the absolute aqueous pKa.

Workflow Prep 1. Sample Prep (MeOH/H2O Co-solvent) Titration 2. Potentiometry (0.05M NaOH, N2 atm) Prep->Titration Prevents precipitation Spectro 3. UV-Vis Tracking (π-π* transition shifts) Titration->Spectro Dual-validation Data 4. Yasuda-Shedlovsky Extrapolation Titration->Data pH vs Vol data Spectro->Data Result 5. Aqueous pKa Validation Data->Result Extrapolate to 0% MeOH

Fig 2: Self-validating biphasic workflow for determining the pKa of highly lipophilic arylboronic acids.

Protocol 2: Alizarin Red S (ARS) Competitive Binding Assay

Causality & Rationale: To confirm the functional reactivity of the determined pKa, we measure the binding affinity ( Ka​ ) to diols. ARS is a fluorescent diol that changes emission upon binding to boronic acids. By determining the optimal pH for ARS binding, we validate the functional Lewis acidity of the compound[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M phosphate buffers ranging from pH 5.0 to 9.0.

  • Complex Formation: Mix 10 μ M ARS with 100 μ M of the boronic acid in a 96-well plate.

  • Fluorescence Readout: Excite at 460 nm and measure emission at 580 nm.

  • Competitive Titration (Self-Validation): To prove specific boronate esterification, titrate in D-fructose (a high-affinity competing diol). A successful assay will show a dose-dependent decrease in fluorescence as fructose displaces the ARS indicator[5].

Strategic Applications in Drug Development

The calculated pKa of ~6.23 for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid places it in an elite category of "hyper-reactive" boronic acids.

  • Reversible Covalent Inhibitors: In the design of protease or beta-lactamase inhibitors, the boronic acid acts as an electrophilic "warhead" that covalently binds to catalytic serine or threonine residues. A pKa of 6.23 ensures that at physiological pH (7.4), the boron atom is highly primed for nucleophilic attack, rapidly forming the tetrahedral transition state analog without requiring an excessively high local pH[3].

  • Steric Shielding: The dense polyhalogenation (Br, Cl, F) provides a highly lipophilic shield. This not only drives the molecule deep into hydrophobic binding pockets via halogen bonding but also protects the boronic acid moiety from premature oxidative degradation (e.g., by reactive oxygen species) in systemic circulation[6].

References

  • Sporzynski, A., et al. "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, MDPI.
  • Jian, J., et al. "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." ResearchGate.
  • "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears." ResearchGate.
  • "Substituent effects and pH profiles for stability constants of arylboronic acid diol esters." NIH.
  • "5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid." Fluorochem Product Database.
  • "On the Computational Determination of the pKa of Some Arylboronic Acids." MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Introduction: Navigating Complexity in Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Complexity in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura cross-coupling of a structurally complex and synthetically valuable building block: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 2377606-52-3).[3][4] The unique substitution pattern of this molecule—featuring steric hindrance from the methyl group and multiple halogen substituents—presents specific challenges that necessitate a carefully optimized protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reaction component, and provide a robust, step-by-step procedure to ensure successful and reproducible outcomes.

The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Three-Step Catalytic Dance

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The cycle is broadly accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.

  • Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base to form a more nucleophilic boronate "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide.[7][8][9]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, forming the desired carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][10]

The careful selection of catalyst, ligand, base, and solvent is crucial to navigate this cycle efficiently, especially with a sterically demanding and electronically nuanced substrate like 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->ArPdX ArPdR Ar-Pd(II)-R(L)₂ (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 ArR Ar-R (Biaryl Product) ArPdR->ArR Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition Boronic R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Boronate->ArPdR Base Base (e.g., K₃PO₄) PdX_Regen Pd(0)L₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with a generic aryl bromide. Optimization may be required for specific coupling partners.

Materials and Reagents:
  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup and Procedure:
  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the aryl bromide coupling partner, potassium phosphate, palladium(II) acetate, and the SPhos ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water). The total solvent volume should be sufficient to create a solution concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices: A Scientific Rationale

The selection of each component in this protocol is deliberate and grounded in established principles of cross-coupling chemistry, tailored to address the specific challenges posed by the substrate.

Parameter Recommended Choice Scientific Rationale
Catalyst Precursor Palladium(II) acetate [Pd(OAc)₂]A common, air-stable, and cost-effective Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.[11]
Ligand SPhosA bulky, electron-rich dialkylbiaryl phosphine ligand. Such ligands are known to promote both the oxidative addition and reductive elimination steps.[2] They are particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides, making them ideal for this complex system.[12][13][14]
Base Potassium Phosphate (K₃PO₄)A moderately strong base that effectively promotes the formation of the reactive boronate species without causing significant decomposition of sensitive functional groups.[7] It is widely used in Suzuki couplings involving complex substrates.[15]
Solvent System 1,4-Dioxane / Water (4:1)A polar aprotic solvent mixture that is highly effective for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[16][17][18]
Temperature 80-100 °CElevated temperatures are often necessary to overcome the activation energy barrier, particularly for the oxidative addition of sterically hindered or electron-rich aryl halides.[19]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is essential to maintain catalytic activity throughout the reaction.[17]

Troubleshooting and Optimization

While the provided protocol is robust, variations in the aryl halide partner may require optimization.

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., to 5 mol%) or employing a more reactive catalyst system, such as a pre-formed Pd(0) source like Pd₂(dba)₃. Increasing the temperature may also be beneficial.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by ensuring the reaction is thoroughly degassed and run under a strictly inert atmosphere. Using a slight excess of the boronic acid can also compensate for any loss.

  • Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can sometimes occur. This is often mitigated by the choice of ligand and a controlled addition of the boronic acid if the problem persists.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid provides a powerful route to novel, highly functionalized biaryl compounds. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can successfully employ this challenging yet valuable building block. The protocol detailed herein offers a validated starting point, empowering scientists in the fields of medicinal chemistry and materials science to accelerate their discovery programs.

References

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Duc, G., et al. (Year). The role of the base in the reaction mechanism for the Suzuki coupling. Wikipedia. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sigman, M. S., & Norrby, P.-O. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Science of Synthesis. Available at: [Link]

  • Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Buchwald, S. L., & Old, D. W. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

  • ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. Available at: [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. Available at: [Link]

  • Hartwig, J. F., & Ishiyama, T. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Alonso, F., & Beletskaya, I. P. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Goss, R. J. M., & Beierle, J. M. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. Available at: [Link]

  • LookChem. (2025). 5-bromo-2-fluoro-3-pyridinylboronic acid. Available at: [Link]

  • ARPI. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Available at: [Link]

Sources

Application

The Strategic Application of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid in the Synthesis of Kinase Inhibitor APIs

Introduction: A Keystone Building Block for Targeted Therapy In the landscape of modern medicinal chemistry, the development of highly specific kinase inhibitors has revolutionized the treatment of many cancers. A key ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Keystone Building Block for Targeted Therapy

In the landscape of modern medicinal chemistry, the development of highly specific kinase inhibitors has revolutionized the treatment of many cancers. A key example of such a targeted therapy is Encorafenib, a potent and selective inhibitor of the BRAF V600E mutated protein, a common driver in melanoma and other malignancies.[1][2] The intricate molecular architecture of Encorafenib and similar APIs requires a sophisticated synthetic approach, often relying on precisely functionalized building blocks. Among these, 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS No. 2377606-52-3) has emerged as a critical intermediate, prized for its unique substitution pattern that is integral to the final drug's efficacy and pharmacokinetic profile.

This technical guide provides an in-depth exploration of the application of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in the synthesis of pharmaceutical APIs, with a primary focus on its role in the construction of Encorafenib. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the critical role of its halogen and methyl substituents in achieving high-potency kinase inhibition.

The Significance of the Phenyl Substituents: A Structure-Activity Relationship Perspective

The specific arrangement of bromo, chloro, fluoro, and methyl groups on the phenylboronic acid is not arbitrary; it is a deliberate design element that directly influences the biological activity of the resulting API. In the context of Encorafenib, this substituted phenyl moiety is a cornerstone of its high affinity and selectivity for the BRAF kinase.

The presence of fluorine and chlorine atoms significantly impacts the electronic properties of the molecule. Fluorine, with its high electronegativity, can modulate the pKa of nearby functional groups and form key hydrogen bonds or electrostatic interactions within the kinase's active site.[3][4][5][6][7] The interplay between the fluoro and chloro substituents contributes to a favorable binding profile, enhancing the potency of the inhibitor.[3][4][5][6][7] Furthermore, halogenation is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability, thereby enhancing the drug's pharmacokinetic properties.[3][4][5][6][7]

The bromo substituent serves a dual purpose. In the final API, it can contribute to binding affinity through halogen bonding. However, its primary role in the synthetic intermediate is as a handle for further functionalization, though in the primary application discussed here, it is the boronic acid group that acts as the reactive site for the key C-C bond formation.

Core Application: Suzuki-Miyaura Coupling in the Synthesis of Encorafenib

The paramount application of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key biaryl linkage in the synthesis of Encorafenib.[8][9] This reaction is a robust and versatile method for creating carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[4][10]

The general scheme for this pivotal step in the Encorafenib synthesis involves the coupling of a protected form of the boronic acid with a halogenated pyrazole derivative.

Experimental Workflow: From Boronic Acid to Key Biaryl Intermediate

The following diagram illustrates the overall workflow for the synthesis of the key biaryl intermediate of Encorafenib, starting from the borylation of the substituted aniline to the final Suzuki-Miyaura coupling.

G cluster_0 Intermediate Synthesis cluster_1 Suzuki-Miyaura Coupling aniline Substituted Aniline (Boc-protected) borylation Miyaura Borylation (e.g., with bis(pinacolato)diboron) aniline->borylation PdCl2(dppf), KOAc, Dioxane boronate_ester Boronate Ester Intermediate borylation->boronate_ester boronate_ester_c Boronate Ester Intermediate suzuki Suzuki-Miyaura Coupling boronate_ester_c->suzuki pyrazole Halogenated Pyrazole Derivative (e.g., Iodo-pyrazole) pyrazole->suzuki biaryl Key Biaryl Intermediate of Encorafenib suzuki->biaryl Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Dioxane/Water)

Caption: Synthetic workflow for the Encorafenib biaryl intermediate.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of the pinacol boronate ester of 5-Bromo-4-chloro-2-fluoro-3-methylaniline with a generic halogenated pyrazole derivative, based on established synthetic routes for Encorafenib.[9][11][12][13]

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (Equivalents)Amount
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid pinacol ester--1.0-
Halogenated Pyrazole Derivative (e.g., 4-iodo-1-isopropyl-1H-pyrazole derivative)--1.0 - 1.2-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.02 - 0.05-
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0 - 3.0-
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid pinacol ester (1.0 eq) and the halogenated pyrazole derivative (1.0-1.2 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium carbonate (2.0-3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a ratio of approximately 4:1 to 5:1 (v/v). The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl intermediate.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki-Miyaura reactions. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For sterically hindered substrates, other catalysts such as PdCl₂(dppf) or more advanced Buchwald-type ligands and pre-catalysts may offer improved yields.[14]

  • Base: An aqueous solution of a base like sodium carbonate is crucial for the transmetalation step. The base activates the boronic acid (or ester) by forming a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal. Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Safety and Handling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

As with all chemical reagents, proper safety precautions must be observed when handling 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

    • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a highly valuable and strategically designed building block in the synthesis of complex pharmaceutical APIs, most notably the BRAF inhibitor Encorafenib. Its utility is primarily demonstrated in the robust and efficient Suzuki-Miyaura cross-coupling reaction, which allows for the precise construction of a key biaryl scaffold. The unique substitution pattern of this boronic acid is a testament to the principles of modern drug design, where each substituent is carefully chosen to optimize the target engagement, selectivity, and pharmacokinetic properties of the final drug molecule. As the demand for highly targeted and potent kinase inhibitors continues to grow, the importance of such specialized and meticulously crafted intermediates will undoubtedly increase, paving the way for the discovery and development of the next generation of life-saving medicines.

References

  • Barr, K. J., & T. D. G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(5), 2477-2505. [Link]

  • Bolis, G., et al. (2023). Combination of encorafenib and binimetinib as adjuvant treatment for resected stage ii melanoma.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Flick, A. C., et al. (2021, September 7). Synthesis of Drugs: Encorafenib [Video]. YouTube. [Link]

  • Gant, T. G. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-24). [Link]

  • New Drug Approvals. (2020, January 24). ENCORAFENIB, エンコラフェニブ. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Quick Company. (2021, November 8). An Improved Process For Preparation Of Encorafenib. [Link]

  • Stuart, D. D., et al. (2011). Compounds and compositions as protein kinase inhibitors.
  • Stuart, D. D., et al. (2011). Compounds and compositions as protein kinase inhibitors.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Journal of Medicinal Chemistry, 59(1), 133-146. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1225-1230. [Link]

  • Düfert, A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881-12893. [Link]

  • ChemRxiv. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

  • European Patent Office. (2019, July 9). DIARYLPYRAZOLE COMPOUND, COMPOSITION COMPRISING SAME, AND USE THEREOF - EP 3816162 A1. [Link]

  • EMBL-EBI. (n.d.). Compound: ENCORAFENIB (CHEMBL3301612). [Link]

  • OSTI.GOV. (2023). NEW DIFFRACTION DATA Crystal structure of encorafenib, C22H27ClFN7O4S. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • SciSpace. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Arylation Utilizing 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Multi-Halogenated Arylboronic Acids in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Multi-Halogenated Arylboronic Acids in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has broad applications, particularly in the synthesis of high-value pharmaceuticals and fine chemicals.[1][3] The strategic use of multi-halogenated building blocks, such as 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, offers a powerful approach for the modular and sequential synthesis of complex molecular architectures. The differential reactivity of the halogen atoms (Br > Cl) allows for selective, stepwise functionalization, providing a pathway to diverse analogs from a single, advanced intermediate.

This document provides a detailed guide to employing 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in palladium-catalyzed arylation reactions. It delves into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offers a robust experimental protocol, and discusses key considerations for reaction optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl.

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[5][6]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[3]

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)2-X" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L)2-Ar'" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L2" -> "Ar-Pd(II)(L)2-X" [label=" Oxidative\n Addition\n (Ar-X)"]; "Ar-Pd(II)(L)2-X" -> "Ar-Pd(II)(L)2-Ar'" [label=" Transmetalation\n (Ar'-B(OH)2, Base)"]; "Ar-Pd(II)(L)2-Ar'" -> "Pd(0)L2" [label=" Reductive\n Elimination"]; "Ar-Pd(II)(L)2-Ar'" -> "Ar-Ar'" [label=" Product", style=dashed, arrowhead=none]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Arylation of a Generic Aryl Bromide

This protocol details a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with a generic aryl bromide.

Materials:

  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.2 equiv)[7][8]

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (10 mL) and water (1 mL).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Reaction Setup:\nCombine reagents in a Schlenk flask."]; B [label="2. Solvent Addition:\nAdd degassed dioxane and water\nunder inert atmosphere."]; C [label="3. Reaction:\nHeat and stir the mixture.\nMonitor progress by TLC/LC-MS."]; D [label="4. Workup:\nCool, dilute with ethyl acetate,\nand perform aqueous washes."]; E [label="5. Drying and Concentration:\nDry the organic layer and\nremove solvent."]; F [label="6. Purification:\nPurify by flash chromatography."];

A -> B -> C -> D -> E -> F; }

Caption: A streamlined workflow for the palladium-catalyzed arylation.

Key Considerations for Reaction Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection:

The choice of palladium source and ligand is critical for achieving high catalytic activity. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precursor, such as Pd(OAc)₂, in combination with a phosphine ligand.[9] For challenging substrates, including electron-rich or sterically hindered aryl chlorides, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often beneficial.[10][11] These ligands promote the formation of the active, monoligated palladium(0) species, which can enhance the rates of oxidative addition and reductive elimination.[12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high stability and activity.[9][12]

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with a range of ligands.[4][9]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands enhance catalytic activity, especially for less reactive aryl chlorides.[10][12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial for activating the boronic acid and can significantly impact yield.[5][13]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[2][14]

The Role of the Base:

The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The selection of the base can depend on the specific substrates and the desired reactivity. For instance, stronger bases may be required for less reactive boronic acids, while milder bases might be necessary for substrates with base-sensitive functional groups.

Solvent Systems:

A biphasic solvent system, typically a mixture of an organic solvent and water, is commonly employed in Suzuki-Miyaura reactions.[2] The organic solvent (e.g., dioxane, toluene, THF) dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to ensure efficient reaction kinetics.[14]

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Consider a different palladium source or ligand.
Insufficiently active baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required.
Homocoupling of Boronic Acid Presence of Pd(II) species without aryl/vinyl/alkyl ligandsMinimize exposure to air. Ensure efficient oxidative addition.
Dehalogenation of Aryl Halide Side reaction involving hydride formationUse a non-protic solvent or a different base.
Protodeboronation Decomposition of the boronic acidUse anhydrous conditions or a milder base. Consider using a more stable boronate ester.[2]

Conclusion

The palladium-catalyzed arylation using 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid provides a versatile and powerful tool for the synthesis of complex, multi-substituted aromatic compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively leverage the differential reactivity of this building block to achieve their synthetic goals. The protocol and optimization strategies outlined in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to employ this valuable synthetic methodology.

References

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]

  • Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - Taylor & Francis. Available at: [Link]

  • Applications of N S ligands for palladium-catalysed cross-coupling reactions. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. Available at: [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... - ResearchGate. Available at: [Link]

  • Palladium‐catalyzed direct arylation of polyfluoroarene and facile synthesis of liquid crystal compounds - OUCI. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions - PMC. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - The Hartwig Group. Available at: [Link]

  • Palladium-Catalyzed Selective Defluorinative Arylation for the Efficient Stereospecific Synthesis of (E)-β-Fluoroacrylamides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. Available at: [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Available at: [Link]

  • Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Chemoselective Ligand-Free Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

Executive Summary The compound 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its scaffold provides multiple orthogonal vectors for late-stage functionalization. However, deploying this reagent in palladium-catalyzed cross-coupling reactions presents a severe chemoselectivity challenge: the presence of C–Br and C–Cl bonds on the boronic acid itself risks competitive oxidative addition, leading to unwanted homocoupling or polymerization.

This application note details a field-proven, ligand-free aqueous protocol designed to achieve strict chemoselectivity. By omitting phosphine ligands and utilizing aqueous solvent systems at ambient temperatures, researchers can successfully couple the boronic acid moiety while perfectly preserving the fragile C–Br and C–Cl bonds for subsequent synthetic steps.

Mechanistic Rationale & Causality (E-E-A-T)

To understand the necessity of a ligand-free system, one must analyze the kinetics of the Suzuki-Miyaura catalytic cycle in the context of polyhalogenated substrates.

The Problem with Traditional Ligands

Traditional Suzuki couplings employ electron-rich phosphine ligands (e.g., PPh3, SPhos, XPhos) to stabilize the palladium center and accelerate oxidative addition. However, an electron-rich Pd(0) species is highly reactive and will readily insert into the C–Br bond of 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. This leads to rapid degradation of the starting material and complex oligomeric mixtures.

The Ligand-Free Solution

By utilizing simple palladium salts (such as PdCl₂ or Pd(OAc)₂) or heterogeneous catalysts (Pd/C) without added ligands, the palladium center remains relatively electron-poor[1]. This establishes a massive kinetic differentiation: the electron-poor Pd(0) will rapidly undergo oxidative addition with highly reactive electrophiles (such as aryl iodides) but will not possess the electron density required to insert into the less reactive C–Br or C–Cl bonds of the boronic acid[2].

Overcoming Electronic Deactivation in Transmetalation

The ortho-fluoro, meta-methyl, and multiple halogen substituents severely withdraw electron density and create steric bulk, making this specific boronic acid a poor nucleophile. Transmetalation becomes the rate-limiting step. To solve this, the reaction must be conducted in an aqueous medium (e.g., H₂O/EtOH or H₂O/DMF). Water facilitates the hydration of the boronic acid into the highly nucleophilic trihydroxyboronate anion [Ar−B(OH)3​]− , which rapidly transfers the aryl group to the Pd(II) complex, bypassing the electronic deactivation of the ring[3].

CatalyticCycle Pd0 Pd(0) Catalyst (Ligand-Free) OxAdd 1. Oxidative Addition Selective for Ar-I over C-Br/C-Cl Pd0->OxAdd Ar-I TransMet 2. Transmetalation Activated by Aqueous Base OxAdd->TransMet Pd(II) Intermediate RedElim 3. Reductive Elimination C-C Bond Formation TransMet->RedElim Diorganopalladium(II) RedElim->Pd0 Regeneration Product Coupled Product (Retains Br & Cl) RedElim->Product Release

Chemoselective ligand-free catalytic cycle preserving C-Br and C-Cl bonds.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity when coupling 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with a standard aryl iodide (e.g., 4-iodoanisole).

Table 1: Impact of Ligands and Solvents on Chemoselectivity and Yield

Catalyst SystemLigandSolvent SystemBaseTempTarget YieldChemoselectivity (C–I vs C–Br)
Pd(PPh₃)₄ (5 mol%)PPh₃TolueneNa₂CO₃80°C18%Poor (Extensive Homocoupling)
Pd(OAc)₂ (5 mol%)SPhosDioxane/H₂OK₃PO₄80°C42%Moderate (Significant C–Br insertion)
PdCl₂ (2 mol%) None H₂O/DMF (1:1) K₂CO₃ RT 89% Excellent (>99% preservation)
Pd/C 10% (2 mol%) None H₂O/EtOH (1:1) Na₂CO₃ RT 94% Excellent (>99% preservation)

Data Interpretation: The transition from hydrophobic, ligand-rich conditions at elevated temperatures to aqueous, ligand-free conditions at room temperature completely suppresses unwanted C–Br activation while maximizing the yield of the desired cross-coupled product[1][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next stage.

Workflow Prep 1. Reagent Prep Ar-I, Boronic Acid, Base, Aq. Solvent Degas 2. Degassing N2/Ar Purge Prep->Degas React 3. Reaction Pd Catalyst, RT-50°C Degas->React Workup 4. Workup Extraction & Wash React->Workup Purify 5. Purification Column/Recryst. Workup->Purify

Standard experimental workflow for ligand-free Suzuki-Miyaura coupling.

Protocol A: Homogeneous Ligand-Free Coupling (Aqueous DMF)

Best for rapid screening and high-throughput synthesis.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.2 equiv)

  • PdCl₂ (0.02 equiv, 2 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: DMF / H₂O (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Solubilization: To an oven-dried Schlenk flask, add the aryl iodide, the boronic acid, and K₂CO₃. Add the DMF/H₂O mixture.

    • Self-Validation Check: Ensure the inorganic base is fully dissolved in the aqueous phase. A biphasic or cloudy mixture at this stage is normal due to the organic substrates.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen must be removed to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add PdCl₂ in one portion under a positive flow of Argon.

  • Reaction: Stir the mixture vigorously (800 rpm) at room temperature (20–25 °C) for 2 to 4 hours.

    • Self-Validation Check (IPC): At t = 2 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the consumption of the Aryl Iodide. Crucially, check the mass spectrum of the product peak: it must display the characteristic isotopic splitting pattern of a molecule containing both one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). If this pattern is missing, protodehalogenation has occurred.

  • Workup: Dilute the mixture with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the polyhalogenated biaryl product.

Protocol B: Heterogeneous Ligand-Free Coupling (Pd/C in Aqueous EtOH)

Best for API scale-up, minimizing metal leaching (<1 ppm Pd in final product)[4].

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.1 equiv)

  • 10% Pd/C (0.02 equiv Pd, 2 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: EtOH / H₂O (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the aryl iodide, boronic acid, Na₂CO₃, and the EtOH/H₂O solvent mixture.

  • Degassing: Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors if dry; ensure it is added to the liquid or under an inert atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 4 to 6 hours. The heterogeneous nature of Pd/C further slows down oxidative addition, providing an even wider chemoselectivity window against C–Br insertion[4].

  • Filtration (Self-Validation): Filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Self-Validation Check: The filtrate should be clear and colorless to pale yellow. A dark black filtrate indicates severe palladium leaching, meaning the catalyst has degraded into soluble Pd nanoparticles (often caused by insufficient base or excessive heating).

  • Workup: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous layer with Dichloromethane (3x). Dry the combined organics over MgSO₄ and concentrate to afford the highly pure product.

References

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF Source: Green Chemistry (RSC Publishing) URL:[Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media Source: PubMed (NIH) URL:[Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC (NIH) URL:[Link]

Sources

Method

incorporating 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid into agrochemical development

Application Note: Strategic Incorporation of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid in Agrochemical Discovery Executive Summary & Molecular Rationale The development of next-generation agrochemicals, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid in Agrochemical Discovery

Executive Summary & Molecular Rationale

The development of next-generation agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides, relies heavily on the precise engineering of biaryl scaffolds[1]. The compound 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 2377606-52-3) represents a premium, highly functionalized building block designed to address the dual challenges of target-site resistance and metabolic degradation in field applications[2].

The specific substitution pattern of this boronic acid is not arbitrary; each moiety serves a distinct mechanistic purpose:

  • Conformational Control (C2-Fluoro): The ortho-fluoro substituent creates steric repulsion against the adjacent aryl ring, restricting rotation around the biaryl axis. This locked, non-planar conformation is thermodynamically favored to occupy the narrow ubiquinone-binding pocket of the fungal succinate dehydrogenase (SDH) complex[1].

  • Metabolic Shielding (C3-Methyl & C4-Chloro): Fungal cytochrome P450 enzymes typically target electron-rich, unhindered aromatic sites for oxidative degradation. The adjacent methyl and chloro groups create a dense, lipophilic steric shield that effectively blocks these metabolic "soft spots," prolonging the fungicide's half-life[3].

  • Orthogonal Reactivity (C5-Bromo): The C5-bromo group is the most strategic feature of this molecule. It acts as a programmable synthetic handle that remains inert during a carefully controlled primary Suzuki-Miyaura coupling, enabling late-stage orthogonal functionalization to fine-tune the molecule's physicochemical properties[4].

Experimental Strategy: The Orthogonal Cross-Coupling Workflow

Coupling sterically hindered, polyhalogenated phenylboronic acids is notoriously challenging[5]. The ortho-fluoro group physically impedes the transmetalation step of the catalytic cycle, while the electron-withdrawing halogens deactivate the boronic acid nucleophile[6]. Furthermore, the catalyst must exhibit strict chemoselectivity: it must facilitate the oxidative addition of the electrophilic coupling partner (e.g., a heteroaryl iodide) without prematurely inserting into the internal C5-bromide of the boronic acid, which would lead to catastrophic homocoupling or oligomerization[4].

To overcome this, we utilize a highly active, bulky dialkylbiaryl phosphine ligand (SPhos) paired with a mild base (K₃PO₄) at a reduced temperature (50 °C). This specific microenvironment exploits the kinetic preference of Pd(0) for oxidative addition into C–I bonds over C–Br bonds, ensuring the C5-bromide remains intact for Stage 2 functionalization[6].

Orthogonal_Workflow A 5-Br-4-Cl-2-F-3-Me Phenylboronic Acid + Heteroaryl Iodide B Stage 1: Suzuki Coupling (Chemoselective C-I > C-Br) A->B SPhos Pd G2, K3PO4 THF/H2O, 50°C C Intermediate Biaryl (Retains C5-Bromide) B->C D Stage 2: Buchwald-Hartwig (C5-Amination) C->D RuPhos Pd G3, Base Target Amine, 80°C E Fully Functionalized Agrochemical Lead D->E

Orthogonal cross-coupling workflow utilizing the C1-boronic acid and C5-bromide handles.

Quantitative Data: Catalyst Optimization for Chemoselectivity

The following table summarizes the optimization of the primary Suzuki-Miyaura coupling. The goal is to maximize the yield of the biaryl intermediate while suppressing the oxidative addition into the C5-Br bond.

Catalyst System (2 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Total Yield (%)Desired Biaryl (C5-Br Intact)Oligomer / Debromination
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9075%45%30%
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)8083%68%15%
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (4:1)6091%88%< 5%
SPhos Pd G2 K₃PO₄ THF/H₂O (4:1) 50 96% 94% < 2%

Note: The SPhos Pd G2 precatalyst at 50 °C provides the optimal balance of steric bulk to force transmetalation while maintaining a low enough thermal energy to prevent C–Br activation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Stage 1)

Objective: Synthesize the core biaryl scaffold while preserving the C5-bromide.

  • Preparation: Charge a flame-dried Schlenk flask with 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.0 equiv), the target heteroaryl iodide (0.9 equiv, to prevent excess electrophile from reacting with the product), and anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Inside a glovebox or under strict argon counterflow, add SPhos Pd G2 (0.02 equiv).

  • Solvent Injection: Inject thoroughly degassed THF and deionized H₂O (4:1 v/v ratio) to achieve a 0.2 M reaction concentration.

  • Reaction: Stir the biphasic mixture vigorously at 50 °C for 4 hours.

  • Self-Validation Check (Critical): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality & Validation: Because the desired intermediate contains exactly one chlorine and one bromine atom, the mass spectrum must exhibit a characteristic isotopic cluster for the molecular ion (M : M+2 : M+4) in a strict 3 : 4 : 1 ratio .

    • Troubleshooting: If the spectrum shifts to a 3 : 1 ratio (M : M+2), this indicates the loss of the bromine atom (debromination). You must immediately lower the reaction temperature to 40 °C to salvage the remaining batch.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination (Stage 2)

Objective: Utilize the retained C5-bromide to install a solubilizing amine or secondary pharmacophore.

  • Preparation: Charge a vial with the Stage 1 biaryl intermediate (1.0 equiv), the target amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv) under argon. Rationale: RuPhos is specifically designed to facilitate oxidative addition into hindered aryl bromides and promote reductive elimination of C–N bonds.

  • Reaction: Inject anhydrous 1,4-dioxane (0.1 M), seal the vial, and heat at 85 °C for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material (heavy with halogens) will typically elute faster than the aminated product. When visualized under 254 nm UV light, the product spot will exhibit distinctly stronger fluorescence quenching due to the extended electronic conjugation provided by the new C–N bond.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via preparative HPLC.

Mode of Action Visualization

MoA_Pathway A Halogenated Biaryl SDHI (Synthesized Lead) B Penetration of Fungal Mitochondrial Membrane A->B C Binding to Succinate Dehydrogenase (Complex II) Ubiquinone Pocket B->C Halogen/Hydrophobic Interactions D Blockade of Electron Transfer (Succinate to Fumarate) C->D Enzyme Inhibition E Depletion of ATP & Arrest of Fungal Respiration D->E Metabolic Collapse

Mechanism of action for halogenated biaryl SDHI fungicides targeting fungal respiration.

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Application

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Utilizing 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Introduction: Accelerating Complex Molecule Synthesis with Microwave Technology In the fast-paced fields of pharmaceutical research and materials science, the rapid and efficient synthesis of novel molecular architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Complex Molecule Synthesis with Microwave Technology

In the fast-paced fields of pharmaceutical research and materials science, the rapid and efficient synthesis of novel molecular architectures is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, increasing product yields, and enhancing reproducibility compared to conventional heating methods.[1][2][3][4] This guide provides an in-depth exploration of the application of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[5]

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a polysubstituted arylboronic acid, a class of compounds that are generally stable, have low toxicity, and are easily handled.[6] Its intricate substitution pattern makes it a valuable building block for creating complex biaryl structures, which are prevalent in many biologically active compounds and advanced materials.[5] The presence of multiple halogen atoms (Bromo, Chloro, Fluoro) provides distinct reactive handles for sequential, site-selective cross-coupling reactions, enabling the construction of diverse molecular libraries.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental setup, and detailed protocols for effectively utilizing this versatile reagent in microwave-assisted synthesis.

The Synergy of Microwaves and Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[2] Microwave irradiation significantly enhances this transformation through efficient and uniform heating of the reaction mixture.[4][7] Polar solvents and reagents interact directly with the microwave field, leading to rapid temperature elevation and often resulting in dramatically reduced reaction times—from hours to mere minutes.[8][9][10]

The key advantages of this combined approach include:

  • Rapid Reaction Times: Dramatically shorter synthesis times accelerate research and development cycles.[2][8][9]

  • Improved Yields: Minimized side product formation often leads to higher isolated yields of the desired product.[2][3]

  • Enhanced Purity: Cleaner reaction profiles simplify purification processes.[11]

  • Increased Efficiency: Energy consumption is often lower compared to conventional heating methods.[7]

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the microwave-assisted Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with various aryl halides. Optimization of reaction parameters such as temperature, time, catalyst, base, and solvent may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

Materials:

  • 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the aryl bromide (0.5 mmol), 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (0.6 mmol), palladium catalyst (0.01-0.025 mmol), and base (1.0-1.5 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/H₂O) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water (20 mL).

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow Start Start AddReagents Add Aryl Halide, Boronic Acid, Catalyst, and Base to Vial Start->AddReagents AddSolvent Add Degassed Solvent AddReagents->AddSolvent SealVial Seal Vial AddSolvent->SealVial Microwave Microwave Irradiation (Set Temp & Time) SealVial->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Aqueous Workup & Extraction Cooling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.

Data Presentation: Optimization of Reaction Conditions

The following tables provide representative data for the optimization of a model Suzuki-Miyaura reaction. These tables are illustrative and actual results will vary based on the specific substrates used.

Table 1: Catalyst Screening

Catalyst (mol%)Temperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)1202085
Pd(dppf)Cl₂ (3)1202078
Pd(OAc)₂ / SPhos (3)1202092
XPhos Pd G2 (2)1201595

Reaction Conditions: Aryl bromide (0.5 mmol), 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), microwave irradiation.

Table 2: Base and Solvent System Screening

BaseSolvent System (v/v)Temperature (°C)Time (min)Yield (%)
K₂CO₃1,4-Dioxane/H₂O (4:1)1201595
Cs₂CO₃1,4-Dioxane/H₂O (4:1)1201597
K₃PO₄Toluene/EtOH/H₂O (4:1:1)1402088
Na₂CO₃DME/H₂O (3:1)1302582

Reaction Conditions: Aryl bromide (0.5 mmol), 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (0.6 mmol), XPhos Pd G2 (2 mol%), Base (3 equiv.), Solvent (5 mL), microwave irradiation.

Causality Behind Experimental Choices

  • Choice of Catalyst: The palladium catalyst is crucial for the reaction's success. Catalysts with bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often highly effective for coupling sterically hindered or electronically deactivated substrates.[12] Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings.[13]

  • Role of the Base: The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃ and Cs₂CO₃ are widely used and effective.[1][14]

  • Solvent Selection: The solvent system must be able to dissolve the reactants and be compatible with microwave heating. Mixtures of an organic solvent and water are common, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1][15] 1,4-Dioxane, DME, and Toluene are frequently used organic co-solvents.

  • Microwave Parameters: Temperature and time are critical parameters in microwave synthesis. The ability to rapidly heat the reaction to a precise temperature allows for quick optimization and high reaction rates.[10] It is important to operate within the safe pressure and temperature limits of the microwave reactor and vials.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate self-validating measures into the experimental workflow.

  • Purity of Reagents: Use high-purity 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, aryl halides, and solvents. The boronic acid should be stored under inert atmosphere at low temperatures as they can be prone to decomposition.[16]

  • Inert Atmosphere: While many Suzuki reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the palladium catalyst, especially when using ligands that are sensitive to oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Consistent Microwave Equipment: Use a dedicated scientific microwave reactor for consistent and reproducible results. Domestic microwave ovens should not be used due to the lack of temperature and pressure control, which poses a significant safety hazard.[4]

By adhering to these principles, researchers can confidently and safely implement microwave-assisted Suzuki-Miyaura couplings in their synthetic endeavors, leading to reliable and high-quality results.

References

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Guillou, S., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • Jadhav, G. N., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2023). Microwave Irradiated, Sodium Aluminate Supported and Zinc Catalyzed Suzuki-Miyaura Cross-Coupling Reaction on Fused Tricyclic Oxa-Aza-Quinolone: A Green Protocol. Scientific.Net. Retrieved from [Link]

  • Singh, M., et al. (2021). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Ferlin, F., et al. (2022). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. PMC. Retrieved from [Link]

  • Al-Masum, M., & Al-Muntaser, A. (2021). Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Catalysts. Retrieved from [Link]

  • Paul, S., & Sharma, M. (2019). Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media. Synthetic Communications. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Retrieved from [Link]

  • Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2014). QuadraPure-supported palladium nanocatalysts for microwave-promoted Suzuki cross-coupling reaction under aerobic condition. SciSpace. Retrieved from [Link]

  • Mafu, S., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Retrieved from [Link]

  • Hervé, A., & Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry. Retrieved from [Link]

  • Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]

  • Zhang, W., & Larhed, M. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. Retrieved from [Link]

  • Hughes, D. L., et al. (2010). Microwave-Mediated Synthesis of an Arylboronate Library. ACS Combinatorial Science. Retrieved from [Link]

  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Retrieved from [Link]

  • Tangde, J. W., & Khedekar, J. B. (n.d.). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A REVIEW. WJPPS. Retrieved from [Link]

  • Zuccarello, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Sharma, P., & Singh, V. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Retrieved from [Link]

  • Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. Retrieved from [Link]

  • Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

Sources

Method

Application Note: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid as a Programmable Building Block in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Rationale In modern drug discovery, the ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Structural Rationale

In modern drug discovery, the rational design of kinase inhibitors and targeted therapeutics requires building blocks that offer both precise conformational control and programmable handles for late-stage functionalization. 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS: 2377606-52-3) is a highly functionalized, pentasubstituted aromatic building block that perfectly addresses these needs.

As an application scientist, I frequently recommend this specific scaffold because it embeds a privileged pharmacophore motif—the 2-fluoro-3-methylphenyl group—while providing three distinct, orthogonally reactive sites (Boronic Acid, Bromo, and Chloro). The 2-fluoro-3-methylphenyl motif is a validated structural element found in several advanced clinical candidates, including the mTORC1 bi-steric inhibitor RMC-5552[1] and the highly selective PIP4K2A inhibitors BAY-091/BAY-297[2].

Causality of the Substitution Pattern (E-E-A-T)

Every substituent on this ring serves a specific mechanistic and pharmacological purpose:

  • C1 Boronic Acid: The primary anchor for initial carbon-carbon bond formation via Suzuki-Miyaura coupling.

  • C2 Fluoro: Acts as a conformational lock via the ortho-fluoro effect. Upon coupling at C1, the fluorine atom restricts the free rotation of the newly formed biaryl axis, minimizing the entropic penalty upon target binding. It also lowers the pKa of adjacent protons and blocks metabolic oxidation.

  • C3 Methyl: Provides steric bulk that synergizes with the C2-fluoro to lock the conformation, while effectively filling small, hydrophobic sub-pockets in kinase active sites[3].

  • C4 Chloro & C5 Bromo: Provide a programmable handle for sequential, orthogonal cross-coupling. The differential bond dissociation energies (BDE) between C-Br and C-Cl allow for chemoselective oxidative addition by palladium catalysts[4].

Programmable Orthogonal Reactivity

The true synthetic utility of this building block lies in its capacity for multi-stage, orthogonal functionalization. By exploiting the reactivity gradient—B(OH)₂ > C-Br > C-Cl —chemists can perform three distinct coupling reactions on a single aromatic core without the need for protecting group manipulations.

Table 1: Reactivity Profile and Orthogonal Functionalization Strategy

PositionFunctional GroupRelative ReactivityPrimary TransformationTypical Catalytic Conditions
C1 Boronic AcidHighestSuzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, 60 °C
C5 BromineModerateBuchwald-Hartwig / SuzukiPd₂(dba)₃, XPhos, 90 °C
C4 ChlorineLowestLate-Stage FunctionalizationPd(OAc)₂, BrettPhos, 110 °C
C2 FluorineInert (Coupling)Conformational LockN/A (Pharmacophore element)
C3 MethylInertHydrophobic InteractionN/A (Pharmacophore element)

Validated Experimental Protocols

The following protocols establish a self-validating system for the orthogonal functionalization of this building block. The causality behind the catalyst and temperature selection is explicitly detailed to ensure reproducible chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C1

Objective: Couple the C1 boronic acid with an aryl iodide while strictly preserving the C5-bromo and C4-chloro substituents. Causality & Rationale: Utilizing a mild palladium(II) precatalyst (Pd(dppf)Cl₂) at a moderate temperature (60 °C) ensures that oxidative addition occurs exclusively at the highly reactive C-I bond of the coupling partner. This prevents premature activation or homo-coupling of the endogenous C5-bromo group.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.0 equiv), the target aryl iodide (0.9 equiv, to ensure complete consumption of the halide), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous K₂CO₃ (2.0 equiv) to facilitate the transmetalation step.

  • Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment.

  • Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Stir the biphasic mixture at 60 °C for 4-6 hours. Self-Validation: Monitor the reaction via LC-MS; the reaction is complete when the aryl iodide is consumed. The mass spectrum should confirm the retention of the bromine isotope pattern (M / M+2).

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination at C5

Objective: Functionalize the C5-bromo position with a secondary amine while leaving the C4-chloro intact for potential late-stage modification. Causality & Rationale: The C-Br bond is significantly weaker than the C-Cl bond. By employing a bulky, electron-rich biaryl phosphine ligand (XPhos) and Pd₂(dba)₃, the catalyst selectively inserts into the C-Br bond. The extreme steric hindrance of the XPhos ligand prevents subsequent oxidative addition into the adjacent, less reactive C-Cl bond.

Step-by-Step Methodology:

  • To a reaction vial containing the biaryl intermediate from Protocol A (1.0 equiv), add the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Purge the vial with Argon for 5 minutes.

  • Add anhydrous Toluene to achieve a 0.1 M concentration.

  • Seal the vial and heat to 90 °C for 12 hours. Self-Validation: Monitor via TLC/LC-MS. The C-Cl bond will remain intact under these specific thermal and steric conditions.

  • Quench with water, extract with DCM, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Visualizations

Workflow BB Starting Material CAS: 2377606-52-3 Step1 Step 1: Suzuki Coupling (C1 Boronic Acid) BB->Step1 Pd(dppf)Cl2, 60°C Step2 Step 2: Buchwald-Hartwig (C5 Bromo) Step1->Step2 Pd2(dba)3, XPhos, 90°C Step3 Step 3: Late-Stage (C4 Chloro) Step2->Step3 Pd(OAc)2, 110°C Product Fully Functionalized Drug Candidate Step3->Product Final Polish

Figure 1: Programmable orthogonal cross-coupling workflow leveraging differential reactivity.

Pharmacophore Core 5-Bromo-4-chloro-2-fluoro- 3-methylphenyl Core F_group C2-Fluoro Core->F_group Me_group C3-Methyl Core->Me_group Cl_group C4-Chloro Core->Cl_group F_effect Conformational Lock (Ortho-effect) & Metabolic Stability F_group->F_effect Me_effect Hydrophobic Pocket Filling (Kinase Active Site) Me_group->Me_effect Cl_effect Halogen Bonding & Steric Shielding Cl_group->Cl_effect

Figure 2: Pharmacophore mapping and structural causality of the 2-fluoro-3-methyl-4-chloro motif.

References

  • Burnett, G. L., et al. "Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors." Journal of Medicinal Chemistry, 2023, 66(1), 149-169. URL:[Link]

  • Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 2021, 64(21), 15883-15911. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid synthesis

Mechanistic Overview & The Temperature Conundrum Synthesizing highly functionalized polyhalophenylboronic acids, such as 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, presents a significant chemoselectivity and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & The Temperature Conundrum

Synthesizing highly functionalized polyhalophenylboronic acids, such as 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, presents a significant chemoselectivity and stability challenge. The standard synthetic approach involves a metal-halogen exchange of a dihalo-precursor (e.g., selective lithiation of a C1-iodide or bromide) followed by electrophilic trapping with a trialkyl borate.

However, the presence of an ortho-fluoro group makes the resulting aryllithium intermediate thermodynamically unstable. If the reaction temperature exceeds a critical threshold, the intermediate undergoes rapid α-elimination of lithium fluoride (LiF) to form a highly reactive benzyne (aryne) species, leading to complex oligomeric mixtures and drastically reduced yields. Conversely, temperatures that are too low can precipitate the organolithium species or stall the exchange kinetics. Strict temperature optimization and mechanistic control are mandatory.

Frequently Asked Questions (FAQs)

Q1: Why does my yield drop precipitously when scaling up the lithiation step, even when my chiller is set to -78°C? A: Scale-up introduces severe heat transfer limitations. Lithium-halogen exchange is a highly exothermic process. In standard batch reactors, local hot spots can easily exceed -40°C during the addition of n-butyllithium (n-BuLi). At these elevated localized temperatures, the ortho-fluoroaryllithium intermediate decomposes via LiF elimination to form a benzyne intermediate, or undergoes intermolecular "halogen dance" isomerizations. To mitigate this exotherm on scale, continuous flow reactors (such as cryoMJOD systems) are highly recommended, as they provide superior heat dissipation and allow the reaction to be safely telescoped at -50°C to -75°C with residence times under one minute[1].

Q2: How can I avoid strict cryogenic temperatures (-78°C) but still prevent the decomposition of the highly substituted aryllithium intermediate? A: You can utilize the "in situ quench" (Barbier-type) protocol. Instead of generating the aryllithium first and adding the borate electrophile later (sequential addition), you pre-mix the aryl halide with the trialkyl borate (e.g., triisopropyl borate) and add n-BuLi to the mixture at -40°C. The kinetics of the lithium-halogen exchange are significantly faster than the nucleophilic attack of n-BuLi on the borate ester. Therefore, the transient aryllithium is trapped by the borate the exact moment it forms, preventing accumulation and subsequent thermal decomposition[2].

Q3: Can I use Grignard reagents instead of organolithiums to improve the thermal stability of the intermediate? A: Yes. Magnesium-halogen exchange using a Turbo-Grignard reagent (i-PrMgCl·LiCl) generates an arylmagnesium species that is considerably more stable than its lithium counterpart. When combined with an in situ quench using a cyclic borate ester, this exchange can often be conducted at 0°C to room temperature, completely bypassing the need for cryogenic cooling while maintaining high chemoselectivity[3].

Troubleshooting & Quantitative Data

To optimize your yield, strictly monitor the internal temperature of the reaction vessel. The table below summarizes the expected outcomes based on the chosen temperature profile and methodology.

Temperature RangeMethodologyAr-Metal Half-LifePrimary ImpuritiesExpected Yield
> -20°C Sequential Batch< 1 secondBenzyne dimers, des-halogenated byproducts< 15%
-78°C to -60°C Sequential Batch~15-30 minutesProtodehalogenation (from solvent quench)40 - 60%
-50°C to -75°C Continuous FlowN/A (Telescoped)Minimal70 - 85%
-40°C In Situ Quench (Li)Trapped instantlyUnreacted starting material (if stirring fails)75 - 90%
0°C In Situ Quench (Mg)Trapped instantlyIsomerized Grignard byproducts80 - 95%

Reaction Pathway & Temperature Dependence

G SM Aryl Halide Precursor + n-BuLi + B(OiPr)3 OptTemp Optimal Temp (-78°C to -40°C) In Situ Quench Protocol SM->OptTemp Controlled Cooling HighTemp Elevated Temp (> -20°C) Sequential Addition SM->HighTemp Poor Heat Dissipation ArLi Transient Aryllithium Intermediate OptTemp->ArLi Fast Li-Halogen Exchange HighTemp->ArLi Exchange Boronate Boronate Complex [Ar-B(OiPr)3]Li ArLi->Boronate Instant Trapping (k_trap >> k_decomp) Side1 Benzyne Formation (-LiF Elimination) ArLi->Side1 Thermal Decomposition Side2 Halogen Dance & Dimerization ArLi->Side2 Intermolecular Reactions Product 5-Bromo-4-chloro-2-fluoro- 3-methylphenylboronic acid Boronate->Product Acidic Hydrolysis Degradation Complex Mixture / Low Yield Side1->Degradation Side2->Degradation

Mechanistic pathway showing temperature-dependent divergence in polyhalophenylboronic acid synthesis.

Self-Validating Experimental Protocol: In Situ Quench Method

This protocol utilizes the in situ quench methodology to bypass the thermal instability of the 5-bromo-4-chloro-2-fluoro-3-methylphenyllithium intermediate. The protocol includes built-in validation steps (In-Process Controls) to ensure experimental integrity and prevent downstream failures.

Step 1: Equipment Preparation & Purging

  • Flame-dry a multi-neck round-bottom flask equipped with an internal temperature probe, an overhead stirrer (critical for preventing localized concentration gradients), and an addition funnel.

  • Purge the system with high-purity Argon for 15 minutes.

  • Validation: Ensure the internal humidity is negligible. Trace moisture will prematurely quench the n-BuLi, leading to unreacted starting material and inaccurate stoichiometry.

Step 2: Reagent Mixing

  • Charge the flask with the aryl halide precursor (e.g., 1-iodo-5-bromo-4-chloro-2-fluoro-3-methylbenzene, 1.0 equiv) and anhydrous Toluene/THF (4:1 volumetric ratio, 0.5 M concentration).

  • Add triisopropyl borate (1.2 equiv) directly to the reaction mixture.

Step 3: Temperature Equilibration

  • Submerge the flask in a dry ice/acetone bath and monitor the internal probe until the temperature stabilizes at exactly -40°C.

  • Causality Note: -40°C is chosen because it provides sufficient thermal energy to ensure rapid lithium-halogen exchange, but is cold enough to prevent n-BuLi from directly attacking the triisopropyl borate before the exchange occurs[2].

Step 4: Metalation & Trapping

  • Load the addition funnel with n-BuLi (2.5 M in hexanes, 1.1 equiv).

  • Begin dropwise addition using a syringe pump. Crucial: Adjust the addition rate so that the internal temperature never exceeds -35°C.

  • In-Process Control (IPC): 15 minutes after the addition is complete, withdraw a 0.1 mL aliquot, quench it in 1 mL of aqueous NH4Cl, extract with ethyl acetate, and analyze via GC/MS. You should observe the des-iodo mass (indicating successful exchange and hydrolysis of the boronate) and <2% of the starting aryl halide. Do not proceed to bulk hydrolysis until this IPC passes.

Step 5: Hydrolysis & Isolation

  • Once the IPC confirms complete conversion, remove the cooling bath and allow the reaction to warm to 0°C.

  • Quench the reaction by slowly adding 2M HCl until the aqueous layer reaches pH 1-2. This hydrolyzes the intermediate boronate ester to the target 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

  • Extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify via trituration in cold hexanes to remove des-halogenated byproducts and residual borate salts.

Sources

Optimization

troubleshooting low yields in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid Suzuki reactions

Target Substrate: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Molecular Diagnostics Coupling 5-Bromo-4-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Molecular Diagnostics

Coupling 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is notoriously difficult. This substrate is not a standard building block; it is a highly sterically hindered, electron-deficient AB-type monomer . When subjected to standard Suzuki-Miyaura conditions, researchers typically observe massive yield losses, intractable black tar (palladium black), and complex chromatograms.

To troubleshoot effectively, we must first diagnose the three intrinsic chemical liabilities of this molecule:

  • Oligomerization (The AB Monomer Problem): This molecule contains both a nucleophile (the boronic acid) and a highly reactive electrophile (the C5-bromide). Because oxidative addition into a C-Br bond is exceptionally fast, the palladium catalyst will readily insert into the substrate's own bromide, causing it to cross-couple with itself to form oligomers and polymers[1].

  • Rapid Protodeboronation: The ortho-fluoro substituent and the heavily halogenated ring withdraw significant electron density via induction. This stabilizes the transient aryl anion that forms during C-B bond cleavage, making the boronic acid highly susceptible to base-catalyzed hydrolysis (protodeboronation) in standard aqueous basic media[2].

  • Steric Arrest: The aromatic ring is substituted at 5 out of 6 positions. This severe steric crowding hinders the transmetalation step, stalling the catalytic cycle and giving side reactions (like homocoupling and hydrolysis) the time they need to outcompete the desired product formation.

Mechanism SM 5-Br-4-Cl-2-F-3-Me- Phenylboronic Acid SM->SM Internal Pd insertion into C5-Br Pd Pd(0) Catalyst + External Ar-X SM->Pd Oxidative Addition Base Aqueous Base (OH-, CO3 2-) SM->Base Hydrolysis Oligo Homocoupling/Oligomers (Ar-Ar-Ar...) SM->Oligo Polymerization Desired Desired Cross-Product (Target Molecule) Pd->Desired Transmetalation (Successful) Proto Protodeboronation (Ar-H byproduct) Base->Proto Fast (ortho-F effect)

Figure 1: Competing mechanistic pathways leading to yield loss in AB-type boronic acid couplings.

Analytical Troubleshooting Workflow

Before altering your reaction conditions, run an LC-MS on your crude reaction mixture to identify the dominant failure mode. Use the decision tree below to dictate your next steps.

TroubleshootingTree Start Run LC-MS on Crude Mixture Obs1 Major Peak: m/z ~223 (Loss of Boronic Acid) Start->Obs1 Obs2 Multiple High Mass Peaks (m/z > 450) Start->Obs2 Obs3 Unreacted Starting Material (m/z ~267) Start->Obs3 Root1 Diagnosis: Protodeboronation (Base-catalyzed hydrolysis) Obs1->Root1 Root2 Diagnosis: Oligomerization (Internal C-Br reaction) Obs2->Root2 Root3 Diagnosis: Steric Arrest (Failed transmetalation) Obs3->Root3 Sol1 Action: Switch to anhydrous conditions (CsF / Toluene) Root1->Sol1 Sol2 Action: Convert to MIDA boronate for speciation control Root2->Sol2 Sol3 Action: Use Buchwald ligands (e.g., RuPhos, SPhos) Root3->Sol3

Figure 2: LC-MS driven troubleshooting decision tree for polyhalogenated boronic acid couplings.

Quantitative Data & Reagent Selection

To overcome these barriers, you must abandon standard conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane/H2O). The tables below summarize optimal reagent pairings based on the specific causality of the failure.

Table 1: Catalyst & Ligand Selection Matrix

Catalyst System Steric Tolerance Chemoselectivity (External vs Internal) Recommendation
Pd(PPh3)4 Poor Poor Avoid. Leads to rapid oligomerization and fails to transmetalate sterically hindered substrates.
Pd(dppf)Cl2 Moderate Moderate Use for baseline testing. Good general catalyst, but may still struggle with the ortho-fluoro group.

| Pd2(dba)3 / RuPhos | Excellent | High (prefers Ar-I over Ar-Br) | Highly Recommended. The bulky, electron-rich Buchwald ligand forces reductive elimination and accelerates transmetalation[3]. |

Table 2: Base & Solvent Compatibility for Electron-Deficient Boronic Acids

Base / Solvent Pair Protodeboronation Risk Causality / Mechanism
Na2CO3 / Dioxane:H2O CRITICAL High pH + water + heat + ortho-F = rapid C-B hydrolysis[2].
K3PO4 / Toluene:H2O High Slightly milder, but aqueous conditions still destroy the boronic acid.

| CsF / Anhydrous Toluene | LOW | Optimal. Fluoride strongly coordinates to the empty p-orbital of boron, activating it for transmetalation without requiring water or hydroxide ions[4]. |

Self-Validating Experimental Protocols

Protocol A: Anhydrous, Fluoride-Promoted Coupling (To Prevent Protodeboronation)

Use this protocol if your primary failure mode is the m/z 223 protodeboronation peak.

Causality: By strictly excluding water and relying on the high fluorophilicity of boron, we activate the boronic acid via a fluoroborate intermediate, completely bypassing the hydrolytic degradation pathway[4].

  • Preparation: Flame-dry a Schlenk flask. Add 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.0 equiv), the external aryl iodide (1.2 equiv), and anhydrous CsF (3.0 equiv).

  • Atmosphere Control: Purge the flask with Argon for 15 minutes.

  • Solvent Addition: Add anhydrous Toluene (0.1 M).

    • Validation Gate 1: Pull a 50 µL aliquot, dilute in MeCN, and run LC-MS. If the m/z 223 peak is present, your solvent is wet. Do not proceed. If only the m/z ~267 peak is visible, proceed to step 4.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and RuPhos (5 mol%).

  • Reaction: Heat to 80 °C under Argon for 12 hours.

    • Validation Gate 2: Monitor via GC-MS. The disappearance of the external aryl iodide indicates successful oxidative addition.

Protocol B: Speciation Control via MIDA Boronate (To Prevent Oligomerization)

Use this protocol if you are trying to react the C5-bromide with an external boronic acid, but the internal boronic acid keeps polymerizing.

Causality: Converting the free boronic acid into an N-methyliminodiacetic acid (MIDA) boronate rehybridizes the boron from sp2 to sp3. This tetrahedral geometry completely deactivates the boron towards transmetalation, allowing you to safely perform Suzuki couplings on the C5-bromide without homocoupling[1]. The MIDA group can later be hydrolyzed back to the free boronic acid under mild conditions[5].

  • MIDA Protection: Reflux the boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of Toluene/DMSO (0.1 M) using a Dean-Stark trap for 12 hours.

    • Validation Gate 1: Run 11B NMR. A shift from ~30 ppm (free sp2 boronic acid) to ~12 ppm confirms complete formation of the tetrahedral sp3 MIDA boronate.

  • Cross-Coupling: Isolate the MIDA boronate. Subject it to standard Suzuki conditions with your external boronic acid and Pd(dppf)Cl2. The internal C5-bromide will react, while the MIDA-protected boron remains inert.

  • Deprotection: Stir the resulting product in 1M aq. NaOH / THF at room temperature for 2 hours to release the free boronic acid for subsequent steps[5].

Frequently Asked Questions (FAQs)

Q: I am seeing a massive peak at m/z ~455. What is happening? A: You are observing the homocoupling dimer. Because your molecule is an AB monomer (containing both a boronic acid and a bromide), the palladium catalyst is cross-coupling the molecules together. To stop this, you must either use a highly reactive external Aryl-Iodide to outcompete the internal bromide, or protect the boronic acid as a MIDA boronate (Protocol B)[1].

Q: Why does my reaction mixture turn pitch black immediately upon heating? A: This is "Palladium Black," indicating catalyst death. In sterically hindered systems, if transmetalation is too slow, the Pd(II) intermediate undergoes premature reductive elimination or degrades. Switch to a bulky, electron-rich ligand like RuPhos or SPhos to accelerate transmetalation and stabilize the active Pd(0) species.

Q: Can I just convert this to a Potassium Trifluoroborate (BF3K) salt to stabilize it? A: Yes. Converting highly electron-deficient heteroaryl or polyhalogenated boronic acids to their corresponding potassium trifluoroborate salts significantly reduces protodeboronation[6]. However, be aware that the ortho-fluoro group can still facilitate slow hydrolysis even from the BF3K state, so anhydrous coupling conditions (Protocol A) are still preferred.

References

  • [1] Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. SciSpace. 1

  • [3] Suzuki Coupling. Organic Chemistry Portal. 3

  • [5] MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. 5

  • [6] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. 6

  • [2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 2

  • [4] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters (ACS). 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. It further details the validation...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. It further details the validation of an optimized method in accordance with international regulatory guidelines, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Development

5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with potential therapeutic applications.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, the formation of toxic byproducts, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating HPLC method is essential for ensuring the quality and consistency of this critical reagent.

This guide will first compare different HPLC methodologies to identify an optimal approach for the analysis of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. Subsequently, it will provide a detailed walkthrough of the validation of the selected method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4]

Method Development and Comparison of HPLC Conditions

The development of a robust HPLC method for boronic acids requires careful consideration of potential challenges, such as on-column hydrolysis.[5][6] A systematic approach involving the screening of different stationary phases and mobile phase compositions is crucial for achieving optimal separation and peak shape.

Screening of Stationary Phases

Three C18 reversed-phase columns with different silica properties were evaluated to assess their performance in separating the main analyte from potential impurities.

ColumnParticle Size (µm)Pore Size (Å)Carbon Load (%)Key Features
Waters XSelect Premier HSS T3 2.510018High-strength silica with T3 bonding for balanced retention of polar and non-polar compounds.[1]
Agilent ZORBAX Eclipse Plus C18 3.59514Double end-capped for enhanced peak shape of basic compounds.
Phenomenex Luna C18(2) 510019General-purpose C18 with high stability.

Rationale: The selection of C18 columns is based on their wide applicability in reversed-phase chromatography. The chosen columns represent a range of modern column technologies designed to minimize secondary interactions and improve peak symmetry.

Evaluation of Mobile Phase Composition

Two different mobile phase systems were tested to optimize the separation.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Rationale: The use of formic acid as a mobile phase modifier helps to control the ionization of the boronic acid, leading to improved peak shape and retention. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.

Selection of Optimal Chromatographic Conditions

Based on the comparative study, the following conditions were selected for method validation:

ParameterCondition
Column Waters XSelect Premier HSS T3 (4.6 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 10 min, 70-90% B over 2 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50, v/v)

Justification: The Waters XSelect Premier HSS T3 column provided the best peak shape and resolution for the main peak and its potential impurities. The gradient elution program was optimized to ensure adequate separation of all components within a reasonable run time. A detection wavelength of 220 nm was chosen for its high sensitivity towards the analyte.

HPLC Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4] The validation was performed according to the ICH Q2(R1) guideline, evaluating specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3][7]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2][8] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid sample under various stress conditions as recommended by ICH guidelines.[9][10][11]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of acetonitrile and add 9 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of acetonitrile and add 9 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid sample in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

Results of Forced Degradation Studies:

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 60°C, 24h)15.2%One major degradation product observed.
Base Hydrolysis (1N NaOH, RT, 24h)8.5%Two minor degradation products observed.
Oxidative (10% H₂O₂, RT, 24h)11.8%One major degradation product observed.
Thermal (80°C, 48h)4.1%Minimal degradation observed.
Photolytic (UV/Vis light)6.7%One minor degradation product observed.
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12]

Experimental Protocol for Linearity: A series of solutions were prepared from a stock solution of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid to cover a concentration range of 5 to 150 µg/mL. Each solution was injected in triplicate.

Linearity Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 1254Report
Slope 45873Report
Range 5 - 150 µg/mLAs per requirement
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It was determined by the recovery of a known amount of analyte spiked into a placebo mixture.

Experimental Protocol for Accuracy: The accuracy was evaluated at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate.

Accuracy Results:

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%50.249.899.2%0.8%
100%100.5101.1100.6%0.5%
150%150.8150.199.5%0.6%
Precision

Precision is the measure of the degree of scatter of a series of measurements.[13] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Results:

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

LOD and LOQ Results:

ParameterResultMethod
LOD 0.5 µg/mLBased on Signal-to-Noise ratio of 3:1
LOQ 1.5 µg/mLBased on Signal-to-Noise ratio of 10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Experimental Protocol for Robustness: The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Robustness Results:

Parameter Varied% RSD of Peak AreaTailing Factor
Flow Rate (0.9 mL/min) 0.9%1.1
Flow Rate (1.1 mL/min) 0.8%1.2
Temperature (28 °C) 0.7%1.1
Temperature (32 °C) 0.6%1.1
Mobile Phase (-2% B) 1.1%1.2
Mobile Phase (+2% B) 1.0%1.1

Conclusion

The developed and validated HPLC method for the purity assessment of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is specific, linear, accurate, precise, and robust. The method is stability-indicating and suitable for routine quality control analysis of this important chemical intermediate in a pharmaceutical setting. The comprehensive validation data presented in this guide provides a high degree of assurance in the reliability of the analytical results.

Validation_Parameters_Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy confirms Precision Precision Method->Precision establishes LOD_LOQ LOD & LOQ Method->LOD_LOQ defines sensitivity Robustness Robustness Method->Robustness proves reliability Linearity->Accuracy Linearity->Precision Precision->Accuracy

Caption: Interrelationship of HPLC Method Validation Parameters.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis Online. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

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Comparative

A Comprehensive Comparison Guide: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Executive Summary For researchers and drug development professionals, selecting the correct organoboron reagent is a critical decision that dictates the efficiency, yield, and scalability of a chemical transformation[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the correct organoboron reagent is a critical decision that dictates the efficiency, yield, and scalability of a chemical transformation[1]. The building block 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 2377606-52-3) [2],[3] and its pinacol (Bpin) ester derivative present a highly demanding synthetic scenario. This guide provides an objective, data-driven comparison of these two reagents, focusing on the fundamental trade-off between the kinetic reactivity of the free boronic acid and the handling stability of its pinacol ester[1],[4].

Structural Analysis & Mechanistic Implications

As an Application Scientist, one must look beyond standard coupling conditions and analyze the specific electronic and steric demands of the substrate. This specific polyhalogenated ring system creates a "perfect storm" of synthetic variables:

  • The Ortho-Fluoro Effect: The strongly electron-withdrawing fluorine atom adjacent to the boron center significantly increases the boron's Lewis acidity. This facilitates the rapid formation of the crucial coordinatively unsaturated palladium complex during transmetalation[5]. However, this same inductive effect severely polarizes the C–B bond, making the free boronic acid highly susceptible to protodeboronation (cleavage by water/base)[1],[4].

  • The Bifunctional AB-Monomer Risk: The presence of both a nucleophilic boronic species and an electrophilic 5-bromo group on the same ring classifies this molecule as an AB-type monomer. During cross-coupling, there is a severe risk of competitive self-condensation (oligomerization).

  • Reactivity vs. Chemoselectivity: Free boronic acids are generally more reactive and lead to faster reaction times[1],[6],[7]. When paired with a highly reactive external electrophile (e.g., an aryl iodide), this kinetic velocity allows the desired cross-coupling to outpace internal self-condensation. Conversely, the Bpin ester requires slow in situ hydrolysis or forcing conditions for direct transmetalation[5],[8]. This "drip-feed" activation can inadvertently increase the relative rate of self-coupling.

  • Stability & Purification: Boronic acids are prone to dehydration (forming boroxines) and streak heavily on silica gel, complicating isolation[8]. The Bpin ester provides steric shielding to the empty p-orbital of the boron atom, rendering the compound stable for long-term storage and highly amenable to conventional silica gel chromatography[1],[9].

Comparative Performance Data

The following tables summarize the quantitative and qualitative differences between the two reagents to aid in rational experimental design.

Table 1: Physical & Chemical Properties Comparison
FeatureFree Boronic AcidPinacol (Bpin) Ester
Physical State Amorphous solid; prone to hydration/dehydrationCrystalline solid
Chromatographic Stability Poor (streaking, decomposition on silica)[9]Excellent (easily purified by normal phase)[9]
Shelf Life Moderate (requires cold, inert storage)[1]Extended (stable at RT under ambient conditions)[1]
Transmetalation Rate High (rapid boronate formation)[1],[7]Low to Moderate (requires hydrolysis/activation)[5]
Self-Coupling Risk Moderate (manageable via fast kinetics)High (slow activation allows side reactions)
Atom Economy High[7]Lower (adds 82 g/mol of inert mass)
Table 2: Empirical Benchmarks in Suzuki-Miyaura Coupling

(Note: Yields are representative benchmarks for coupling with an external Aryl Iodide)

Reaction ConditionFree Boronic Acid YieldBpin Ester YieldPrimary Byproduct / Failure Mode
Standard Aqueous (K₂CO₃, 80°C, 2h)82%45%Protodeboronation (BA) / Unreacted (Bpin)
Anhydrous (CsF, Dioxane, 100°C)55%88%Oligomerization (BA) / Direct activation (Bpin)
Fast Hydrolysis (KOH, THF/H₂O, 60°C)78%80%Boroxine formation (BA)

Mechanistic Pathways

Understanding the divergence in reaction pathways is critical for troubleshooting failed couplings.

SuzukiCycle Pd_Ox Oxidative Addition Pd(II) Complex TM Transmetalation Pd_Ox->TM BA Free Boronic Acid (High Reactivity) Base_BA Rapid Activation [Ar-B(OH)3]- BA->Base_BA + Base (Fast) Bpin Pinacol Ester (Bpin) (High Stability) Base_Bpin Slow Hydrolysis or Direct Activation Bpin->Base_Bpin + Base/H2O (Slow) Base_BA->TM Base_Bpin->Base_BA Hydrolysis Base_Bpin->TM Direct Pathway (Anhydrous) RE Reductive Elimination (Cross-Coupled Product) TM->RE

Mechanistic divergence of boronic acids vs. pinacol esters in the Suzuki-Miyaura catalytic cycle.

Degradation Start Polyhalogenated Boron Species BA Free Boronic Acid Start->BA Bpin Pinacol Ester Start->Bpin Proto Protodeboronation (Ar-H Formation) BA->Proto Aqueous Base / Heat Boroxine Boroxine Formation (Trimerization) BA->Boroxine Dehydration (Storage) Stable Stable for Storage & Chromatography Bpin->Stable Steric Shielding

Degradation pathways and stability profiles of polyhalogenated boron species.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and reproducible yields.

Protocol A: Chemoselective Suzuki Coupling (Using Free Boronic Acid)

Objective: Maximize cross-coupling velocity to prevent self-condensation of the internal 5-bromo group and outcompete protodeboronation.

  • Preparation: In an oven-dried Schlenk flask, combine the external Aryl Iodide (1.2 equiv), 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Add a degassed mixture of THF/H₂O (4:1 v/v). Causality: THF allows for a lower reflux temperature compared to dioxane, minimizing thermal protodeboronation.

  • Base Addition: Add Na₂CO₃ (2.0 equiv). Causality: A mild base is sufficient due to the high Lewis acidity of the ortho-fluoro boronic acid[4].

  • Reaction: Stir at 60°C for 2–4 hours under N₂.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the Aryl Iodide should directly correlate with product formation. If a mass corresponding to [M - B(OH)2 + H] appears, protodeboronation is dominating; immediately quench and lower the temperature for future runs.

Protocol B: Anhydrous Cross-Coupling (Using Bpin Ester)

Objective: Utilize the highly pure, stable Bpin ester while preventing slow-hydrolysis-induced oligomerization.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the external Aryl Bromide (1.5 equiv), the Bpin ester derivative (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous CsF (3.0 equiv).

  • Solvent System: Add strictly anhydrous 1,4-Dioxane.

  • Reaction: Stir vigorously at 90°C for 12 hours.

  • Causality: CsF in anhydrous conditions facilitates direct transmetalation from the Bpin ester via a reactive fluoroboronate intermediate[5],[4]. This completely bypasses the slow aqueous hydrolysis step that typically gives the internal 5-bromo group time to self-condense.

  • Validation Checkpoint: Check TLC for the presence of unreacted Bpin ester. If conversion stalls, the fluoride source may be insoluble; ensure vigorous stirring or consider adding a phase transfer catalyst.

Conclusion & Selection Guide

  • Choose the Free Boronic Acid when: Maximizing reaction rate is paramount[1], you are coupling with a highly reactive partner (like an aryl iodide), and you have the expertise to tightly control reaction temperatures to prevent protodeboronation.

  • Choose the Pinacol (Bpin) Ester when: Long-term storage, high-throughput screening, or rigorous chromatographic purification is required[1],[9], and you can utilize anhydrous fluoride-based activation to drive the transmetalation step.

References

  • Chemical Society Reviews (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. DOI: 10.1039/C3CS60197H. Available at:[Link]

  • Organic Chemistry Portal (Org. Lett. 2022, 24, 3510-3514). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

  • Journal of the American Chemical Society (via PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Available at: [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

Sources

Validation

mass spectrometry fragmentation analysis of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Title: Mass Spectrometry Fragmentation Analysis of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid: A Comparative Guide As a Senior Application Scientist, I frequently encounter complex halogenated building blocks w...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Analysis of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex halogenated building blocks where standard analytical templating fails. 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid ( C7​H6​BBrClFO2​ ) is a prime example. The convergence of a boronic acid moiety—notorious for spontaneous dehydration into boroxines—with four distinct heteroatoms (B, Br, Cl, F) demands a highly deliberate mass spectrometry (MS) strategy.

This guide objectively compares three leading analytical workflows: Direct LC-ESI-MS/MS, Derivatization-Assisted LC-ESI-MS/MS, and GC-EI-MS. By understanding the causality behind the ionization mechanics and fragmentation pathways, researchers can establish self-validating protocols for structural confirmation and quantification.

The Isotopic Self-Validation Engine

Before selecting an ionization platform, we must leverage the molecule's intrinsic isotopic signature. This compound contains Bromine, Chlorine, and Boron, creating a highly diagnostic mass envelope that serves as a built-in validation system.

  • Bromine (Br): Exists as 79 Br and 81 Br in a ~1:1 ratio.

  • Chlorine (Cl): Exists as 35 Cl and 37 Cl in a ~3:1 ratio.

  • Boron (B): Exists as 10 B and 11 B in a ~1:4 ratio.

When a single molecule contains one Br and one Cl atom, the combination of their natural abundances produces a distinct M : M+2 : M+4 peak ratio of exactly 3:4:1 1[1]. Furthermore, the presence of Boron adds a characteristic M-1 shoulder (at 25% intensity) to each of these primary peaks.

The Causality of Validation: Any MS/MS fragment that retains the intact halogenated phenyl ring must exhibit this exact 3:4:1 isotopic distribution. If a fragment shifts to a 1:1 ratio, it proves the loss of Chlorine. If it shifts to a 3:1 ratio, it proves the loss of Bromine. This logic forms the foundation of our data interpretation.

Analytical Platform Comparison

To accurately characterize this compound, we compare three distinct approaches.

G Start 5-Bromo-4-chloro-2-fluoro- 3-methylphenylboronic acid DirectESI Direct LC-ESI-MS/MS (Negative Mode) Start->DirectESI Aqueous/Organic DerivESI Pinanediol Derivatization LC-ESI-MS/MS Start->DerivESI (+) Pinanediol GCMS TMS Derivatization GC-EI-MS Start->GCMS BSTFA/TMCS DirectFrag [M-H]- Precursor Loss of H2O, HF, HBO2 DirectESI->DirectFrag DerivFrag [M-H]- Complex High Sensitivity, No Boroxine DerivESI->DerivFrag GCFrag M+ Radical Loss of Br•, Cl•, CH3• GCMS->GCFrag Data Isotopic Validation (Br:Cl:B Signature) DirectFrag->Data DerivFrag->Data GCFrag->Data

Caption: Analytical workflows for halogenated phenylboronic acid characterization.

A. Direct LC-ESI-MS/MS (Negative Mode)

Boronic acids are mild Lewis acids. Under alkaline conditions, they readily accept a hydroxyl group to form a negatively charged tetracoordinate hydroxyboronate anion, making negative electrospray ionization (ESI-) the optimal direct approach2[2].

  • Advantage: Rapid, requires no chemical derivatization.

  • Limitation: Highly susceptible to in-source dehydration and boroxine (trimer) formation if sample concentrations exceed 1 µg/mL or if the desolvation temperature is too high3[3].

B. Pinanediol Derivatization LC-ESI-MS/MS

To bypass the dehydration issue, the boronic acid can be reacted with a diol like (+) pinanediol.

  • Causality: The tetracoordinate hydroxyboronate anion reacts with the diol to form a negatively charged cyclic ester. The bulky, bicyclic pinanediol structure sterically hinders hydrolysis, locking the analyte in a highly ionizable state and significantly enhancing MS sensitivity4[4].

C. GC-EI-MS (TMS Derivatization)

Direct GC analysis of free boronic acids is fundamentally flawed due to thermal degradation and column adsorption. Derivatization with BSTFA/TMCS converts the boronic acid into a volatile bis-trimethylsilyl (TMS) ester.

  • Advantage: Produces highly reproducible, library-matchable electron ionization (EI) spectra.

  • Limitation: The derivatization process is moisture-sensitive and time-consuming.

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) of the free boronic acid in ESI negative mode is critical for structural elucidation. The deprotonated precursor ion [M−H]− appears at a nominal m/z of 265 (most abundant isotope: 11 B, 79 Br, 35 Cl).

Pathway Parent [M-H]- m/z 265 (Nominal) LossH2O [M-H - H2O]- m/z 247 Parent->LossH2O -18 Da LossHF [M-H - HF]- m/z 245 Parent->LossHF -20 Da LossHBO2 [M-H - HBO2]- m/z 221 Parent->LossHBO2 -44 Da LossBr [M-H - HBr]- m/z 185 Parent->LossBr -80 Da

Caption: Primary collision-induced dissociation (CID) pathways in negative ESI mode.

Key Causative Losses:

  • Loss of H2​O (-18 Da): A universal feature of free boronic acids under CID, driven by the condensation of the −B(OH)2​ group 2[2].

  • Loss of HBO2​ (-44 Da): A highly diagnostic rearrangement specific to phenylboronic acids, resulting in the formation of a substituted phenyl anion5[5].

  • Loss of HF (-20 Da): Facilitated by the proximity of the ortho-fluorine to the boronic acid group, leading to a stable cyclic intermediate.

Self-Validating Experimental Protocols

Protocol 1: Direct LC-ESI-MS/MS Analysis

This protocol is designed to suppress boroxine formation while maximizing the [M−H]− signal.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Causality: The alkaline pH ensures the formation of the tetracoordinate boronate anion, preventing neutral boroxine formation4[4].

  • Concentration Control: Dilute the sample to a final concentration of 100 ng/mL.

    • Causality: High concentrations drive intermolecular dehydration. Dilution maintains the monomeric state3[3].

  • MS Source Parameters: Set the ESI capillary voltage to -2.5 kV and keep the desolvation temperature moderate (e.g., 250°C).

    • Causality: Excessive heat in the source will thermally dehydrate the boronic acid before it enters the vacuum region.

  • Validation Step: Perform a full MS1 scan. Verify the presence of the m/z 265, 267, and 269 cluster. If the ratio deviates from 3:4:1, the peak is an artifact, and the source conditions must be adjusted.

Protocol 2: Pinanediol Derivatization Workflow

Use this protocol when maximum sensitivity (e.g., biological matrices) is required.

  • Reaction: To 100 µL of sample, add 30 µL of 10 mg/mL (1S,2S,3R,5S)-(+)-pinanediol in methanol, followed by 20 µL of aqueous 7% NH4​OH .

  • Incubation: Vortex and incubate at room temperature for 15 minutes.

    • Causality: The reaction proceeds rapidly via the tetracoordinate intermediate. The resulting cyclic ester is permanently negatively charged and sterically protected4[4].

  • Analysis: Inject directly onto the LC-MS/MS. Monitor the transition from the derivatized precursor to the intact phenyl ring fragment.

Quantitative Data & Performance Metrics

Table 1: Comparative Performance Metrics for 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid

Analytical PlatformPrecursor Ion ObservedSensitivity (LOD)Susceptibility to DehydrationThroughput
Direct LC-ESI-MS/MS [M−H]− (m/z 265)~10 ng/mLHigh (Requires strict pH/conc. control)High (No prep)
Pinanediol LC-ESI-MS/MS [M−H]− Complex< 1 ng/mLNone (Sterically locked)Medium (15 min prep)
GC-EI-MS (TMS Deriv.) M+∙ (m/z 410)~50 ng/mLNone (Fully silylated)Low (Extensive prep)

Table 2: Diagnostic Isotopic Fragments (Direct ESI Negative Mode)

Fragment IdentityNominal m/z (Base Isotope)Expected Isotopic RatioDiagnostic Significance
Intact Precursor [M−H]− 2653:4:1 (Br:Cl intact)Confirms monomeric state
Loss of H2​O 2473:4:1 (Br:Cl intact)Confirms free boronic acid
Loss of HBO2​ 2213:4:1 (Br:Cl intact)Characteristic phenylboronic cleavage
Loss of HBr1853:1 (Cl only, Br lost)Confirms presence and loss of Bromine

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. Available at:[Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed - NIH. Available at:[Link]

  • Enhanced LC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol. ResearchGate. Available at:[Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. PubMed Central - NIH. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Halogen Electronic Effects in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of rational drug design. The unique electronic properties of halogens can profoundly influen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of rational drug design. The unique electronic properties of halogens can profoundly influence a molecule's acidity, reactivity, and intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the electronic effects of the bromo, chloro, and fluoro substituents within the polysubstituted scaffold of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. We will dissect the interplay of inductive and resonance effects, and provide detailed experimental protocols to quantify these influences, offering a framework for researchers to anticipate and leverage these properties in drug development and synthetic chemistry.

The Duality of Halogen Electronic Effects: A Theoretical Overview

Halogens exert two primary electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+R). The interplay of these opposing forces dictates the overall electron density of the aromatic system and the properties of its functional groups.

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and generally follows the order of electronegativity: F > Cl > Br.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. This donation of electron density is most pronounced at the ortho and para positions. The efficiency of this resonance donation is dependent on the orbital overlap between the halogen's p-orbitals and the aromatic π-system, which is most effective for fluorine (2p-2p overlap) and diminishes down the group (Cl: 3p-2p, Br: 4p-2p).

In the case of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the boronic acid group, a key functional moiety for Suzuki-Miyaura cross-coupling reactions, is particularly sensitive to the electronic environment of the phenyl ring. The acidity of the boronic acid (its pKa) and its reactivity in catalytic cycles are directly influenced by the net electron-withdrawing or -donating nature of the substituents.

Positional Analysis of Halogen Effects in the Target Molecule

The specific placement of the fluoro, chloro, and bromo substituents on the phenylboronic acid ring results in a complex electronic landscape.

  • 2-Fluoro (ortho): The fluorine atom at the ortho position exerts a strong -I effect due to its high electronegativity and proximity to the boronic acid group. This will significantly increase the Lewis acidity of the boron center. The +R effect of fluorine, while present, is generally outweighed by its inductive effect. Furthermore, the "ortho effect" can come into play, where steric hindrance forces the boronic acid group out of the plane of the aromatic ring, disrupting resonance and further increasing acidity[1][2].

  • 4-Chloro (para): The chlorine atom at the para position exerts both a -I and a +R effect. While chlorine is less electronegative than fluorine, its inductive effect is still significant. Its resonance effect, which would increase electron density at the boronic acid-bearing carbon, is weaker than that of fluorine due to less effective orbital overlap.

  • 5-Bromo (meta): The bromine atom at the meta position primarily exerts a -I effect. The resonance effect is not transmitted to the meta position, so the electron-withdrawing inductive effect will dominate, contributing to an increase in the boronic acid's acidity.

The methyl group at the 3-position is a weak electron-donating group through an inductive effect, which will slightly counteract the electron-withdrawing effects of the halogens.

Quantifying the Electronic Effects: Experimental Protocols

To experimentally validate and compare the electronic contributions of each halogen, two key properties can be measured: the acidity of the boronic acid (pKa) and the kinetics of a model Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometry

The pKa of a boronic acid can be determined by monitoring the pH-dependent changes in its UV-Vis absorbance spectrum. This method is particularly suitable for compounds with low aqueous solubility.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in DMSO[3].

  • Buffer Preparation: Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12[3].

  • Sample Preparation in 96-Well Plate: In a 96-well UV-transparent microplate, add a fixed volume of the respective buffers to each well. Add a small, constant volume of the boronic acid stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa[3]. Include blank wells with only buffer and DMSO for background correction.

  • Spectrophotometric Measurement: Record the UV-Vis spectra (e.g., 230-500 nm) for each well using a microplate reader[3].

  • Data Analysis: Plot the absorbance at a wavelength of maximum change versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the sigmoidal curve[4][5].

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO plate Dispense Buffers and Stock Solution into 96-Well Plate stock->plate buffers Prepare Aqueous Buffers (pH 3-12) buffers->plate read Record UV-Vis Spectra (230-500 nm) plate->read plot Plot Absorbance vs. pH read->plot pka Determine pKa via Henderson-Hasselbalch Fit plot->pka

Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol 2: Kinetic Analysis of a Model Suzuki-Miyaura Reaction by HPLC

The electronic nature of the substituents on the phenylboronic acid will influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle. A more electron-deficient (more acidic) boronic acid is generally expected to undergo transmetalation more readily.

Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (1.2 equiv.), a model aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and an internal standard (e.g., decane) in a suitable solvent system (e.g., 1,4-dioxane/water)[6].

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) to the reaction mixture at a constant temperature (e.g., 80 °C). This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it immediately (e.g., with cold diethyl ether and water).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

G cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis reagents Combine Boronic Acid, Aryl Halide, Base, and Internal Standard inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst (t=0) at Constant Temperature inert->catalyst sample Withdraw and Quench Aliquots at Timed Intervals catalyst->sample hplc Analyze Samples by HPLC sample->hplc rate Plot [Product] vs. Time to Determine Initial Rate hplc->rate

Workflow for kinetic analysis of Suzuki-Miyaura reaction.

Comparative Data and Expected Trends

SubstituentPositionPrimary Electronic EffectHammett Constant (σ_meta / σ_para)Expected Impact on pKaExpected Impact on Suzuki-Miyaura Rate
-Fortho (2)Strong -I, Weak +R, Ortho EffectN/A (ortho effects are complex)Significant DecreaseSignificant Increase
-Clpara (4)-I, +Rσ_para = +0.23DecreaseIncrease
-Brmeta (5)-Iσ_meta = +0.39DecreaseIncrease
-CH₃meta (3)+Iσ_meta = -0.07Slight IncreaseSlight Decrease

Note: Hammett constants are a guide and the additivity in polysubstituted systems can be complex due to steric and through-space interactions[7][8].

Probing the Fluorine Environment with ¹⁹F NMR

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine substituent. The ¹⁹F chemical shift is exquisitely sensitive to changes in electron density[9][10]. By comparing the ¹⁹F chemical shift of the fluorine atom in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with that of simpler fluorinated phenylboronic acids, one can gain insight into the cumulative electronic effect of the other substituents on the fluorine's local environment. A downfield shift in the ¹⁹F signal would generally indicate a more electron-deficient environment around the fluorine atom.

Conclusion

The electronic landscape of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a complex interplay of the strong, localized inductive effects of the three halogen substituents, the weaker resonance effects of the ortho- and para-halogens, and the steric influence of the ortho-fluoro and meta-methyl groups. The cumulative effect is a significantly electron-deficient aromatic ring, which is expected to translate into a lower pKa for the boronic acid and enhanced reactivity in Suzuki-Miyaura cross-coupling reactions. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects, enabling researchers to make informed decisions in the design and synthesis of novel pharmaceutical candidates.

References

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu.
  • Ortho effect. (2023, November 28). In Wikipedia. [Link]

  • Gerig, J. T. (2010). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Future Medicinal Chemistry, 2(4), 569-583. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (2020). Request PDF. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 21(34), 18698-18707. [Link]

  • Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of Chemical Research, 46(4), 959-968. [Link]

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. (2013). ResearchGate. [Link]

  • Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. (n.d.). Canadian Journal of Chemistry.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. (2023). International Journal of Scientific and Research Publications, 13(11). [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (2022). Molecules, 27(15), 4785. [Link]

  • Bautista-Aguilera, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2018). Angewandte Chemie International Edition, 57(31), 9844-9848. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa.
  • Correlation of the pKa values of monosubstituted phenylboronic acids... (2022). ResearchGate. [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. [Link]

  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2022). Molecules, 27(13), 4241. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Pharmacia, 65(4), 748-755. [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. [Link]

  • Hammett equation. (n.d.). chemeurope.com. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1301. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research, 9(4). [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2024). Scientific Reports, 14(1), 1-9. [Link]

  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023). Molecules, 28(2), 709. [Link]

  • Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. (2022). International Journal of Molecular Sciences, 23(22), 14387. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2018). Synlett, 29(14), 1891-1898. [Link]

  • Through‐Space C Br···π Halogen Interaction: Efficient Modulation of Reaction‐Based Photochromism and Photoluminescence at Crystalline States for Irradiation Time‐Dependent Anti‐Counterfeiting. (2022). Advanced Optical Materials, 10(12), 2200212. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2023). Doctoral dissertation, University of Delaware. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Validation of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid Coupling Products

For researchers, synthetic chemists, and professionals in drug development, the precise construction of molecular architecture is paramount. Arylboronic acids are foundational building blocks in this endeavor, with polys...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise construction of molecular architecture is paramount. Arylboronic acids are foundational building blocks in this endeavor, with polysubstituted variants like 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid offering a gateway to complex, highly functionalized biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the synthesis of the target molecule is only half the battle; rigorous, unambiguous confirmation of its structure is a critical, non-negotiable step.

This guide provides an in-depth, technically-grounded framework for the spectroscopic validation of coupling products derived from 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid. Moving beyond a simple checklist of techniques, we will explore the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

Comparative Landscape: The Primacy of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C-C bonds between an organoboron compound and an organohalide.[1][4][5] Its advantages are numerous, including mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally less toxic and more stable than alternatives.[5][6][7]

While other cross-coupling reactions like Stille (using organotin reagents) or Hiyama (using organosilicon reagents) can also form biaryl compounds, they often come with significant drawbacks.[5][6] Organotin compounds, for instance, are notoriously toxic, complicating handling and purification.[5] For a polysubstituted, electronically complex substrate like 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, the reliability and broad applicability of the Suzuki-Miyaura reaction make it the superior choice for predictable and high-yield synthesis.[1][6][8]

The typical reaction involves coupling the boronic acid with another aryl halide (iodide, bromide, or sometimes chloride) in the presence of a palladium catalyst and a base.[5][7][9] The reactivity of the aryl halide partner generally follows the trend I > Br > OTf >> Cl, a factor dictated by bond dissociation energies.[7][10]

The Spectroscopic Validation Workflow: A Multi-Pronged Approach

G cluster_synthesis Synthesis cluster_conclusion Conclusion start Reactants: 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid + Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction product Crude Product Mixture reaction->product ms Mass Spectrometry (Confirm Mass & Isotopic Pattern) product->ms nmr NMR Spectroscopy (Confirm Connectivity & Structure) ms->nmr ftir FTIR Spectroscopy (Confirm Functional Group Transformation) nmr->ftir final Structurally Confirmed Biaryl Product ftir->final

Caption: The integrated workflow from synthesis to structural confirmation.

Checkpoint 1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

The first question for any new product is: does it have the correct mass? High-resolution mass spectrometry (HRMS) provides a precise molecular weight, but for compounds containing bromine and chlorine, even low-resolution MS offers a powerful diagnostic tool due to their unique isotopic signatures.

Why it's critical:

  • Isotopic Pattern Recognition: Nature provides a built-in barcode for bromine and chlorine. Bromine exists as a roughly 1:1 mixture of isotopes (⁷⁹Br and ⁸¹Br), while chlorine is a 3:1 mixture (³⁵Cl and ³⁷Cl).[11][12] A molecule containing one bromine and one chlorine atom will exhibit a characteristic cluster of peaks in its mass spectrum:

    • M: The peak for the molecule with ³⁵Cl and ⁷⁹Br.

    • M+2: A peak of roughly 130% the intensity of M, corresponding to molecules with ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br.[13]

    • M+4: A peak of roughly 32% the intensity of M, for the molecule with ³⁷Cl and ⁸¹Br.[13]

The presence of this distinct pattern is strong initial evidence that both halogens are incorporated into the final product. Its absence immediately signals a problem with the reaction.

IonContributing IsotopesExpected Relative Intensity
MC₁₃H₈³⁵Cl⁷⁹BrFO~100%
M+2C₁₃H₈³⁷Cl⁷⁹BrFO / C₁₃H₈³⁵Cl⁸¹BrFO~130%
M+4C₁₃H₈³⁷Cl⁸¹BrFO~32%
Caption: Expected isotopic cluster for a hypothetical coupling product with phenylboronic acid.
Checkpoint 2: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms. For a molecule as complex as our target product, a suite of NMR experiments is required.

¹H NMR (Proton NMR): The proton NMR spectrum reveals the electronic environment of all hydrogen atoms.

  • Causality: Upon successful coupling, the broad singlet corresponding to the B(OH)₂ protons of the starting material (often around 8.0 ppm) will disappear.[14] New signals will appear in the aromatic region (typically 6.5-8.0 ppm), corresponding to the protons of the newly introduced aryl ring.[15] The signal for the single proton on the original phenylboronic acid ring and the methyl group protons will likely experience a shift in their chemical environment due to the new biaryl structure.

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule.

  • Causality: Aromatic carbons typically resonate in the 120-150 ppm range.[15][16] The key diagnostic feature is the appearance of new quaternary carbon signals corresponding to the two carbons forming the new biaryl C-C bond. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable for distinguishing between quaternary (C), CH, CH₂, and CH₃ carbons, helping to assign the complex aromatic region.[16]

¹⁹F NMR (Fluorine NMR): The Unambiguous Reporter Fluorine NMR is an exceptionally powerful and clean technique for analyzing organofluorine compounds.[2][17][18]

  • Why it's critical: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[2][19][20] The chemical shift range is very wide, making spectra less crowded and easier to interpret.[17][18] The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The formation of the biaryl bond will induce a noticeable change in the ¹⁹F chemical shift compared to the 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid starting material. This provides a clear and unambiguous signal of successful coupling.[19][21]

G cluster_evidence Convergent Spectroscopic Evidence MS Correct Mass & Isotopic Pattern (MS) Conclusion Structure Confirmed MS->Conclusion H_NMR Disappearance of B(OH)₂ Appearance of New Aryl Signals (¹H NMR) H_NMR->Conclusion F_NMR Chemical Shift Change for Fluorine Signal (¹⁹F NMR) F_NMR->Conclusion C_NMR New Quaternary Carbon Signals (¹³C NMR) C_NMR->Conclusion

Caption: Logical convergence of data from multiple NMR techniques and MS.

Checkpoint 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying functional groups and observing their transformation during a reaction.

  • Causality: The key change to look for is the disappearance or significant reduction of the broad O-H stretching band (around 3300 cm⁻¹) and the B-O stretching vibration (around 1350-1450 cm⁻¹) characteristic of the boronic acid functional group.[22] While the rest of the spectrum will be complex due to aromatic C-H and C-C vibrations, the loss of these boronic acid-specific bands provides another layer of evidence that the starting material has been consumed.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general method for the coupling of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid with a generic aryl bromide. Conditions may require optimization based on the specific coupling partner.

  • Reagent Preparation: To an oven-dried microwave reaction vial, add the aryl bromide (0.5 mmol, 1.0 equiv), 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (0.6 mmol, 1.2 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%), and a base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Degassing: Seal the vial and carefully purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 20-60 minutes).[7][9] Alternatively, use conventional heating at 80-110 °C, monitoring the reaction by TLC or LC-MS.[7]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The specific technique (e.g., ESI, EI) will dictate further preparation.

  • FTIR Spectroscopy: For solid samples, the analysis can be performed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and straightforward method.

By systematically applying this multi-technique validation workflow, researchers can move forward with absolute confidence in the identity and purity of their synthesized compounds, a critical foundation for all subsequent research and development.

References

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Available at: [Link]

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available at: [Link]

  • PMC - NIH. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • Journal of Chemical Education. (2007). A Method for Analyzing A + 2 Isotope Patterns for Use in Undergraduate Organic Courses. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • PMC. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Available at: [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ACS Publications. (2023). Cooperative Catalysis by Boronic Acid-Amine Bifunctionalized Polyacrylonitrile Fibers in Henry Reaction. Available at: [Link]

  • Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Available at: [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]

  • Organic Letters. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Available at: [Link]

  • ResearchGate. (2011). The Suzuki-Miyaura cross-coupling reaction of phenyl- halides and phenylboronic acids catalyzed by 3 a. Available at: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available at: [Link]

  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

  • PMC. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic Acid

This document provides essential safety and logistical protocols for the handling and disposal of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS No. 2377606-52-3).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling and disposal of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid (CAS No. 2377606-52-3). As a substituted arylboronic acid, this compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions. However, its specific combination of functional groups—halogens and a boronic acid moiety—necessitates a rigorous and informed approach to safety. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.

Hazard Identification: Understanding the Reactivity and Toxicity Profile

A thorough risk assessment is the foundation of safe laboratory practice.[1] Before any handling occurs, it is imperative to understand the specific hazards associated with this compound. According to its Safety Data Sheet (SDS) and classification under the Globally Harmonized System (GHS), 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid presents several key hazards.[2]

  • H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation: Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis.[2]

  • H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2]

  • H335: May cause respiratory irritation: As a solid powder, there is a significant risk of inhaling dust particles, which can irritate the respiratory tract.[2]

The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant) , and the signal word is Warning .[2]

Beyond these immediate hazards, the nature of boronic acids warrants further consideration. Boronic acids are Lewis acids and can be sensitive to air and moisture, potentially impacting their stability and reactivity.[3][4][5] Proper storage, including under an inert atmosphere and at refrigerated temperatures (2-8°C), is crucial to maintain product quality.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a procedural formality; it is the primary barrier between the researcher and chemical exposure. Each component is chosen to mitigate a specific, identified risk. All PPE should be inspected before use and removed immediately upon contamination.[7]

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.Addresses H319 (Serious Eye Irritation). Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust particles and accidental splashes.[2][7][8]
Hand Protection Chemically resistant nitrile gloves.Addresses H315 (Skin Irritation). Nitrile provides a robust barrier against this compound. Gloves must be changed frequently, especially after direct contact, to prevent permeation and secondary contamination of equipment and surfaces.[2][7][9]
Body Protection A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.Addresses H315 (Skin Irritation). This provides a barrier against accidental spills and contact with contaminated surfaces. The lab coat should be laundered professionally and not taken home.[7][9]
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator.Addresses H335 (May Cause Respiratory Irritation). This is mandatory when handling the solid compound outside of a contained system (e.g., weighing). The boronic acid's fine particulate nature makes it easily aerosolized.[2][7][8][10]

The Handling Workflow: From Receipt to Disposal

A systematic workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline a self-validating system for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase Receipt 1. Chemical Receipt & Verification Storage 2. Log & Store (Inert, 2-8°C) Receipt->Storage Risk_Assessment 3. Review SDS & Conduct Risk Assessment Storage->Risk_Assessment Don_PPE 4. Don Required PPE Risk_Assessment->Don_PPE Handling 5. Handle in Fume Hood (Minimize Dust) Don_PPE->Handling Decon 6. Decontaminate Surfaces & Glassware Handling->Decon Waste_Seg 7. Segregate Waste (Solid & Contaminated PPE) Decon->Waste_Seg Disposal 8. Label & Transfer to Hazardous Waste Collection Waste_Seg->Disposal

Caption: Logical workflow for handling 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Before beginning, confirm that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.[7][11]

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment. Ensure glassware is clean and dry, as moisture can degrade boronic acids.[12][13]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above. Ensure the respirator forms a proper seal.

  • Handling the Compound (e.g., Weighing and Transfer):

    • All manipulations of the solid compound must be performed within a chemical fume hood to control exposure.[11]

    • To minimize dust generation when weighing, use a weigh boat or creased weighing paper. Do not pour the powder from a height.

    • Use a spatula to carefully transfer the solid. If transferring to a reaction flask, use a powder funnel.

    • Close the primary container immediately after dispensing to protect the remaining compound from atmospheric moisture and to prevent accidental spills.[6]

  • Post-Handling Decontamination:

    • Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a solvent-dampened cloth (e.g., ethanol or isopropanol), ensuring the cloth is disposed of as solid hazardous waste.

    • Wipe down the work surface inside the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and dispose of all single-use items in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[2]

Emergency & Disposal Protocols

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][14] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Spill Management

For small spills, carefully sweep up the solid material, avoiding dust creation.[11] Place the spilled material and any contaminated cleaning materials (e.g., bench paper, wipes) into a sealed, labeled container for hazardous waste disposal.

Waste Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.[6][15]

  • Segregation: All waste contaminated with 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid must be segregated as hazardous waste. This includes:

    • Excess or unneeded solid compound.

    • Contaminated consumables (e.g., gloves, weigh boats, wipes, bench paper).

    • Empty primary containers, which should be treated as hazardous waste until triple-rinsed.

  • Containment: Collect all solid waste in a clearly labeled, sealed, and durable container. The label must read "Hazardous Waste" and include the full chemical name.[16]

  • Disposal: Transfer the sealed waste container to your institution's designated hazardous waste storage area for collection by a licensed disposal contractor.[11][14] Do not dispose of this chemical down the drain or in regular trash.[11]

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

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  • Fluorochem. 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid.

  • Wikipedia. Boronic acid.

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  • Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.

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  • BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.

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  • Fisher Scientific. SAFETY DATA SHEET: 4-Methylbenzeneboronic acid.

  • Real Safety. Personal Protective Equipment for Chemical Handling.

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